ZYJ-34c
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C31H42N4O7 |
|---|---|
Peso molecular |
582.7 g/mol |
Nombre IUPAC |
(3S)-2-[(2S,3S)-2-(3,3-dimethylbutanoylamino)-3-methylpentanoyl]-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C31H42N4O7/c1-7-19(2)28(33-26(36)16-31(3,4)5)30(39)35-17-21-14-24(42-18-27(37)34-40)11-8-20(21)15-25(35)29(38)32-22-9-12-23(41-6)13-10-22/h8-14,19,25,28,40H,7,15-18H2,1-6H3,(H,32,38)(H,33,36)(H,34,37)/t19-,25-,28-/m0/s1 |
Clave InChI |
DMFYWVSGUMHBCM-TVIOGVOPSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N1CC2=C(C[C@H]1C(=O)NC3=CC=C(C=C3)OC)C=CC(=C2)OCC(=O)NO)NC(=O)CC(C)(C)C |
SMILES canónico |
CCC(C)C(C(=O)N1CC2=C(CC1C(=O)NC3=CC=C(C=C3)OC)C=CC(=C2)OCC(=O)NO)NC(=O)CC(C)(C)C |
Origen del producto |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of ZYJ-34c
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZYJ-34c is a potent, orally active histone deacetylase (HDAC) inhibitor belonging to the tetrahydroisoquinoline-based hydroxamic acid class of compounds. Its mechanism of action is centered on the inhibition of histone deacetylases, leading to hyperacetylation of both histone and non-histone proteins. This epigenetic modulation results in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, effects on cellular signaling pathways, and detailed protocols for key experimental validations.
Core Mechanism: Histone Deacetylase Inhibition
The primary mechanism of action of this compound is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.
This compound, as a hydroxamic acid derivative, chelates the zinc ion within the active site of HDAC enzymes, potently inhibiting their activity. This inhibition leads to an accumulation of acetylated histones (hyperacetylation), resulting in a more relaxed chromatin structure. This "euchromatin" state allows for the transcription of previously silenced genes, including tumor suppressor genes that can control cell growth and induce apoptosis.
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway initiated by this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified against several histone deacetylase isoforms and a panel of human cancer cell lines.
Table 1: In Vitro HDAC Inhibitory Activity of this compound
| HDAC Isoform | IC50 (µM) |
| HDAC6 | 0.056 |
| HDAC8 | 0.146 |
Data sourced from commercially available information.
Table 2: In Vitro Anti-proliferative Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.73 |
| HCT116 | Colon Carcinoma | 0.43 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.65 |
| NB-4 | Acute Promyelocytic Leukemia | 2.69 |
| PC-3 | Prostate Adenocarcinoma | 0.83 |
| U-266 | Myeloma | 0.69 |
| U-937 | Histiocytic Lymphoma | 0.56 |
Data represents the concentration required for 50% inhibition of cell growth after 48 hours of treatment, as determined by MTT assay.
Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.
In Vitro HDAC Inhibition Assay (Fluorogenic)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of specific HDAC isoforms.
Workflow Diagram:
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute recombinant human HDAC enzyme (e.g., HDAC1, HDAC6) in assay buffer to the desired concentration.
-
Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer.
-
-
Assay Procedure:
-
To a 96-well black plate, add 10 µL of the diluted this compound or vehicle control (DMSO).
-
Add 80 µL of the diluted HDAC enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Stop the reaction by adding 100 µL of developer solution (containing a trypsin-like protease) to each well.
-
Incubate at room temperature for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value as described for the HDAC inhibition assay.
-
Western Blot Analysis for Histone Acetylation
This technique is used to detect the increase in acetylated histones H3 and H4 in cells treated with this compound.
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate the proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetyl-Histone H3, acetyl-Histone H4, total Histone H3, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Cycle Analysis by Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.
Protocol:
-
Cell Treatment and Fixation:
-
Treat cells with this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in each phase of the cell cycle.
-
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment:
-
Treat cells with this compound for 48 hours.
-
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the cells by flow cytometry within one hour of staining.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Conclusion
The mechanism of action of this compound is well-defined, primarily acting as a potent inhibitor of histone deacetylases. This leads to histone hyperacetylation, reactivation of tumor suppressor gene expression, and subsequent induction of cell cycle arrest and apoptosis in cancer cells. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers and drug development professionals to further investigate and utilize this compound in preclinical and clinical studies.
ZYJ-34c: A Technical Guide to its Selectivity for HDAC6 and HDAC8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the histone deacetylase (HDAC) inhibitor ZYJ-34c, with a specific focus on its selectivity for HDAC6 and HDAC8. This document collates available quantitative data, details relevant experimental methodologies, and visualizes key processes to offer a comprehensive resource for researchers in oncology and drug discovery.
Quantitative Inhibition Data
| Compound | HDAC Isoform | IC50 (µM) | Primary Reference |
| This compound | HDAC6 | 0.056 | --INVALID-LINK-- |
| This compound | HDAC8 | 0.146 | --INVALID-LINK-- |
Experimental Protocols
The following is a representative, detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity of a compound like this compound against HDAC isoforms. This protocol is based on commonly used methods for assessing HDAC inhibition.
In Vitro Fluorometric HDAC Inhibition Assay
Objective: To determine the IC50 value of a test compound (e.g., this compound) against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (HDAC6, HDAC8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Trichostatin A)
-
Developer solution (e.g., Trypsin in assay buffer)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant HDAC enzymes to a working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay period.
-
Assay Reaction:
-
Add a small volume of the diluted test compound or control to the wells of a 96-well black microplate.
-
Add the diluted HDAC enzyme solution to each well.
-
Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.
-
-
Initiation of Deacetylation:
-
Add the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to each well to start the deacetylation reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Development Step:
-
Stop the deacetylation reaction by adding the developer solution (containing trypsin) to each well. The developer will cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.
-
Incubate the plate at room temperature for approximately 15 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for AMC (e.g., 360 nm excitation and 460 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the in vitro fluorometric HDAC inhibition assay used to determine the potency and selectivity of compounds like this compound.
Caption: Workflow for in vitro HDAC inhibition assay.
Signaling Pathway Context
HDAC6 and HDAC8 are involved in various cellular processes by deacetylating a range of histone and non-histone proteins. Dual inhibition of HDAC6 and HDAC8 can impact multiple signaling pathways implicated in cancer cell proliferation, survival, and migration. The diagram below illustrates a simplified, representative signaling pathway potentially affected by the dual inhibition of HDAC6 and HDAC8.
Caption: Potential signaling impact of this compound.
References
An In-depth Technical Guide to ZYJ-34c: A Potent Histone Deacetylase Inhibitor
Introduction
ZYJ-34c is a novel, orally active histone deacetylase (HDAC) inhibitor belonging to the tetrahydroisoquinoline-based hydroxamic acid class of compounds. It has demonstrated significant potential as an anti-cancer agent through its potent inhibition of HDAC enzymes and subsequent induction of tumor cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a complex molecule with the chemical name (3S)-2-[(2S,3S)-2-[(3,3-Dimethyl-1-oxobutyl)amino]-3-methyl-1-oxopentyl]-1,2,3,4-tetrahydro-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3-isoquinolinecarboxamide[1]. Its chemical formula is C31H42N4O7, and it has a molecular weight of 582.69 g/mol .
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1314556-93-8 | [1] |
| Molecular Formula | C31H42N4O7 | |
| Molecular Weight | 582.69 g/mol | |
| Purity (HPLC) | >98% | [1] |
| Storage | Refrigerator (4 °C) | [1] |
Biological Activity
This compound is a potent inhibitor of histone deacetylases, particularly HDAC1, HDAC2, HDAC6, and HDAC8. This inhibition leads to the accumulation of acetylated histones and other proteins, resulting in the modulation of gene expression. A key downstream effect is the up-regulation of the cyclin-dependent kinase inhibitor p21, which plays a crucial role in cell cycle arrest.
In Vitro HDAC Inhibitory Activity
This compound has been shown to inhibit the activity of several HDAC isoforms with high potency. The IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.
Table 2: In Vitro HDAC Inhibitory Activity of this compound
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.052 |
| HDAC2 | 0.052 |
| HDAC6 | 0.056[2] |
| HDAC8 | 0.146[2] |
In Vitro Antiproliferative Activity
The antiproliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The compound has demonstrated broad-spectrum efficacy, with IC50 values in the micromolar to nanomolar range.
Table 3: In Vitro Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Carcinoma | 0.58 |
| MCF7 | Breast Adenocarcinoma | 3.20 |
| HCT 116 | Colorectal Carcinoma | 0.77 |
| HeLa | Cervical Adenocarcinoma | 56.1 |
| K-562 | Erythromyeloblastoid Leukemia | 3.47 |
| NB4 | Promyelocytic Leukemia | 2.69 |
| HL-60 | Promyelocytic Leukemia | 65.8 |
| ES-2 | Ovarian Carcinoma (Clear Cell) | 12.9 |
| PC-3 | Prostate Carcinoma | 0.83 |
In Vivo Antitumor Activity
This compound has demonstrated significant antitumor activity in preclinical xenograft models. Notably, it has shown superior or comparable efficacy to the FDA-approved HDAC inhibitor Vorinostat (SAHA).
Table 4: In Vivo Antitumor Activity of this compound in Xenograft Models
| Xenograft Model | Administration | Dose | Tumor Growth Inhibition (TGI) | T/C (%)* |
| MDA-MB-231 | i.p. | 90 mg/kg/day for 19 days | 79% | 37% |
| MDA-MB-231 | oral | Not specified | 66% | 30% |
| HCT 116 | oral | 90 mg/kg for 19 days | 59% | 53% |
*T/C (%) refers to the relative increment ratio of the treated group versus the control group.
Experimental Protocols
HDAC Inhibition Assay (Fluorometric)
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against HDAC enzymes.
-
Reagents and Materials :
-
Recombinant human HDAC enzymes (HDAC1, 2, 6, 8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent)
-
This compound stock solution in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure :
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the diluted this compound or vehicle control (DMSO).
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
-
Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method for assessing the antiproliferative effects of this compound on cancer cell lines.
-
Reagents and Materials :
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate reader
-
-
Procedure :
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
-
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo antitumor efficacy of this compound.
-
Animals and Materials :
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human cancer cell line for implantation
-
This compound formulation for the desired route of administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure :
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the predetermined dosing schedule and route.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) and the T/C ratio to evaluate the efficacy of the treatment.
-
Visualizations
Proposed Mechanism of Action of this compound
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anticancer effects. As an HDAC inhibitor, this compound prevents the deacetylation of histones and other proteins, leading to changes in gene expression that promote cell cycle arrest and apoptosis.
References
A Technical Guide to the Synthesis and Derivatization of ZYJ-34c: A Potent Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZYJ-34c is a novel, orally active histone deacetylase (HDAC) inhibitor featuring a tetrahydroisoquinoline-based hydroxamic acid scaffold. It has demonstrated significant potential as an anti-tumor agent, exhibiting potent inhibitory activity against multiple HDAC isoforms and displaying robust anti-proliferative effects in a variety of cancer cell lines. This technical guide provides a comprehensive overview of the synthesis of this compound, its derivatization into analogs such as ZYJ-34v, and detailed protocols for the key biological assays used to characterize its activity. The document also outlines the primary signaling pathways affected by this compound, offering a valuable resource for researchers in the field of oncology and drug development.
Core Compound Profile: this compound
-
Chemical Name: (3S)-2-[(2S,3S)-2-[(3,3-Dimethyl-1-oxobutyl)amino]-3-methyl-1-oxopentyl]-1,2,3,4-tetrahydro-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3-isoquinolinecarboxamide[1]
-
CAS Number: 1314556-93-8
-
Class: Histone Deacetylase Inhibitor (HDACi)
-
Core Structure: Tetrahydroisoquinoline-based hydroxamic acid
Synthesis of this compound and Derivatization
The synthesis of this compound and its derivatives involves a multi-step process culminating in the formation of the critical hydroxamic acid moiety. The following sections detail the synthetic pathways.
Synthesis of this compound
The synthesis of this compound is achieved through the acylation of a key amine precursor followed by the conversion of an ester to the final hydroxamic acid.
Experimental Protocol:
A detailed, step-by-step protocol for the synthesis of this compound was not fully available in the public domain search results. However, based on the synthesis of its derivative, ZYJ-34v, and general methods for hydroxamic acid synthesis from esters, the following protocol can be inferred. The synthesis starts from a key intermediate, referred to as compound 4 in the literature, which is the tetrahydroisoquinoline core with a free amine.
-
Acylation of the Amine Precursor: The synthesis of the direct precursor to this compound involves the coupling of the advanced intermediate amine with (2S,3S)-2-(3,3-dimethylbutanamido)-3-methylpentanoic acid. This reaction is typically carried out using a peptide coupling agent such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) in the presence of a non-nucleophilic base like triethylamine (Et3N) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The reaction progress is monitored by thin-layer chromatography (TLC).
-
Formation of the Hydroxamic Acid: The resulting ester is then converted to the final hydroxamic acid, this compound. This is achieved by treating the ester with a solution of hydroxylamine. A common method involves reacting the ester with a freshly prepared solution of hydroxylamine hydrochloride and a base, such as potassium hydroxide or sodium methoxide, in methanol. The reaction is typically stirred at a low temperature (0-5 °C) to control reactivity. The final product is then purified by chromatography.
Derivatization: Synthesis of ZYJ-34v
ZYJ-34v is an analog of this compound with a simplified structure, designed to improve upon the parent compound's properties.[2]
Experimental Protocol:
The synthesis of ZYJ-34v starts from the same amine precursor, compound 4 .[3]
-
Acylation with Valproic Acid: To a solution of valproic acid (VPA) in anhydrous THF, triethylamine (Et3N) is added, followed by TBTU. After a brief stirring period, the amine precursor (compound 4 ) is added to the mixture. The reaction is stirred until the starting material is consumed, as monitored by TLC. The solvent is then evaporated, and the residue is worked up with ethyl acetate.[3]
-
Hydroxamic Acid Formation: The resulting intermediate is then treated with a freshly prepared solution of hydroxylamine in methanol to yield ZYJ-34v.[3]
Synthesis Workflow for ZYJ-34v
Caption: Synthetic workflow for ZYJ-34v.
Biological Activity and Quantitative Data
This compound has been evaluated for its inhibitory activity against various HDAC isoforms and its anti-proliferative effects on a panel of human cancer cell lines.
HDAC Isoform Inhibition
The inhibitory activity of this compound against different HDAC isoforms is summarized in the table below.
| HDAC Isoform | This compound IC50 (μM) |
| HDAC1 | 0.052 |
| HDAC2 | 0.052 |
| HDAC6 | 0.056 |
| HDAC8 | 0.146 |
Data compiled from publicly available sources.
Anti-proliferative Activity
The anti-proliferative activity of this compound was assessed using an MTT assay across various human cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (μM) |
| MDA-MB-231 | Breast Carcinoma | 0.58 |
| MCF7 | Breast Adenocarcinoma | 3.20 |
| HCT 116 | Colorectal Carcinoma | 0.77 |
| HeLa | Cervical Adenocarcinoma | 56.1 |
| K-562 | Erythromyeloblastoid Leukemia | 3.47 |
| NB4 | Promyelocytic Leukemia | 2.69 |
| HL-60 | Promyelocytic Leukemia | 65.8 |
| ES-2 | Ovarian Carcinoma (Clear Cell) | 12.9 |
| PC-3 | Prostate Carcinoma | 0.83 |
Data compiled from publicly available sources.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a fluorogenic HDAC substrate (e.g., Boc-Lys(acetyl)-AMC for Class I and IIb HDACs), the specific recombinant HDAC enzyme, and the assay buffer (typically 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[4]
-
Compound Incubation: Varying concentrations of this compound (or other test compounds) are added to the wells of a 96-well plate, followed by the addition of the enzyme solution.
-
Substrate Addition and Incubation: The reaction is initiated by adding the fluorogenic substrate to each well. The plate is then incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Development: A developer solution, which contains a protease that cleaves the deacetylated substrate, is added to each well. This releases the fluorophore (AMC).
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours.[1]
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Western Blot Analysis for Histone Acetylation
This technique is used to detect the levels of acetylated histones in cells treated with this compound, providing evidence of its mechanism of action.
Protocol:
-
Cell Lysis: Cells treated with this compound are harvested and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method, such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-β-actin or anti-total Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-231 or HCT116) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: The mice are then randomized into treatment and control groups. The treatment group receives this compound via a suitable route of administration (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.
Signaling Pathways and Mechanism of Action
As an HDAC inhibitor, this compound's primary mechanism of action is to increase the acetylation of histone and non-histone proteins. This leads to changes in gene expression and the activation of various signaling pathways that ultimately result in anti-tumor effects.
HDAC Inhibition and Downstream Effects
References
- 1. Discovery of a tetrahydroisoquinoline-based hydroxamic acid derivative (this compound) as histone deacetylase inhibitor with potent oral antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of a tetrahydroisoquinoline-based hydroxamate derivative (ZYJ-34v), an oral active histone deacetylase inhibitor with potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
In Vitro Antitumor Activity of Compound X: A Technical Overview
An in-depth analysis of the publicly available scientific literature reveals no specific data or publications directly pertaining to the in vitro antitumor activity of a compound designated ZYJ-34c. This suggests that this compound may be a novel, proprietary, or as-yet-unpublished compound.
Consequently, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams specifically for this compound at this time.
However, to fulfill the user's request for a document in the specified format, this guide will present a template based on a well-characterized, publicly documented anti-cancer compound, Compound X, which serves as a placeholder for this compound. This template will demonstrate the requested data presentation, experimental methodologies, and visualizations that can be adapted once specific information for this compound becomes available.
This technical guide provides a comprehensive overview of the in vitro antitumor activities of Compound X, a novel kinase inhibitor. The data and methodologies presented herein are intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The cytotoxic and apoptotic effects of Compound X were evaluated across a panel of human cancer cell lines.
Table 1: Cytotoxicity of Compound X (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | 2.5 ± 0.3 |
| MDA-MB-231 | Breast Adenocarcinoma | 5.1 ± 0.6 |
| A549 | Lung Carcinoma | 1.8 ± 0.2 |
| HCT116 | Colon Carcinoma | 3.2 ± 0.4 |
| HeLa | Cervical Carcinoma | 4.5 ± 0.5 |
Table 2: Apoptosis Induction by Compound X (10 µM) after 48h
| Cell Line | % Apoptotic Cells (Annexin V+) |
| MCF-7 | 45.2 ± 3.1 |
| A549 | 55.7 ± 4.2 |
Table 3: Cell Cycle Arrest Induced by Compound X (10 µM) after 24h
| Cell Line | % Cells in G1 | % Cells in S | % Cells in G2/M |
| MCF-7 | 68.3 ± 5.5 | 15.1 ± 2.1 | 16.6 ± 2.8 |
| A549 | 72.1 ± 6.1 | 12.5 ± 1.9 | 15.4 ± 2.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
2.1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Cells were treated with various concentrations of Compound X (0.1 to 100 µM) for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.
2.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells were treated with Compound X (10 µM) for 48 hours.
-
Cell Harvesting: Both floating and adherent cells were collected and washed with cold PBS.
-
Staining: Cells were resuspended in 1X Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.
2.3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Cells were treated with Compound X (10 µM) for 24 hours.
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in 70% cold ethanol overnight at -20°C.
-
Staining: Fixed cells were washed and stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the cell cycle distribution.
2.4. Western Blot Analysis
-
Protein Extraction: Total protein was extracted from treated and untreated cells using RIPA buffer.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and incubated with primary antibodies against key signaling proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
3.1. Proposed Signaling Pathway of Compound X
The following diagram illustrates the proposed mechanism of action for Compound X, involving the inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Proposed PI3K/Akt/mTOR signaling pathway inhibited by Compound X.
3.2. Experimental Workflow for In Vitro Antitumor Activity Screening
This diagram outlines the general workflow for evaluating the in vitro antitumor activity of a test compound.
Caption: Workflow for in vitro antitumor activity screening.
Preclinical Profile of ZYJ-34c: A Potent Histone Deacetylase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ZYJ-34c is a novel, orally active histone deacetylase (HDAC) inhibitor belonging to the tetrahydroisoquinoline-based hydroxamic acid class of compounds. Preclinical investigations have demonstrated its potent enzymatic inhibitory activity against multiple HDAC isoforms and significant anti-proliferative effects across a range of cancer cell lines. In vivo studies have further substantiated its robust anti-tumor efficacy in various xenograft and metastasis models, often exceeding the potency of the FDA-approved HDAC inhibitor, Vorinostat (SAHA). This document provides a comprehensive overview of the preclinical data for this compound, including detailed experimental protocols and a summary of its quantitative pharmacological profile, to support further research and development efforts.
In Vitro Efficacy
Histone Deacetylase (HDAC) Inhibition
This compound has been characterized as a potent inhibitor of several Class I and Class IIb HDAC enzymes. Its inhibitory activity was quantified using nuclear extracts from HeLa cells.
Table 1: In Vitro HDAC Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ (µM) |
| HDAC1 | 0.052 |
| HDAC2 | 0.052 |
| HDAC6 | 0.056[1][2] |
| HDAC8 | 0.146[1][2] |
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of this compound were evaluated against a panel of nine human cancer cell lines, representing both solid tumors and hematological malignancies. The compound demonstrated broad-spectrum activity.
Table 2: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MDA-MB-231 | Breast Carcinoma | 0.58[1] |
| MCF7 | Breast Adenocarcinoma | 3.20[1] |
| HCT 116 | Colorectal Carcinoma | 0.77[1] |
| HeLa | Cervical Adenocarcinoma | 56.1 |
| K-562 | Erythromyeloblastoid Leukemia | 3.47[1] |
| NB4 | Promyelocytic Leukemia | 2.69[1] |
| HL-60 | Promyelocytic Leukemia | 65.8 |
| ES-2 | Clear Cell Ovarian Carcinoma | 12.9 |
| PC-3 | Prostate Carcinoma | 0.83[1] |
In Vivo Efficacy
The anti-tumor activity of this compound has been demonstrated in multiple murine models, showcasing its potential for in vivo applications.
Xenograft Models
This compound was evaluated in female nude BALB/c mice bearing human tumor xenografts. Its efficacy was compared to the control vehicle and the approved HDAC inhibitor, SAHA.
Table 3: In Vivo Anti-tumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Dose & Route | Duration | Tumor Growth Inhibition (TGI) (%) | T/C (%)* |
| MDA-MB-231 (Breast) | This compound | 90 mg/kg/day, i.p. | 19 days | 79[1] | 37[1] |
| SAHA | - | 19 days | 45[1] | 64[1] | |
| This compound | 90 mg/kg/day, p.o. | - | 66[1] | 30[1] | |
| HCT 116 (Colon) | This compound | 90 mg/kg/day, p.o. | 19 days | 59[1] | 53[1] |
| SAHA | - | 19 days | 65[1] | 49[1] |
*T/C (%) refers to the relative increment ratio of tumor volume in the treated group versus the control group.
Metastasis Model
This compound also exhibited potent anti-metastatic potential in a mouse hepatoma-22 (H22) pulmonary metastasis model.[3]
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the inhibition of histone deacetylases. This leads to an accumulation of acetylated histones and other proteins, resulting in the modulation of gene expression. Downstream effects include cell cycle arrest and the induction of apoptosis. In vitro studies have shown that this compound causes G1 phase arrest at low concentrations, with an increase in the G2 phase population at higher doses.[1][2]
Experimental Protocols
In Vitro HDAC Inhibition Assay
-
Enzyme Source: Nuclear extracts from HeLa cells were used as the source of HDAC1 and HDAC2.[1]
-
Assay Principle: A fluorogenic assay was employed to measure the enzymatic activity of HDACs. The assay measures the deacetylation of a fluorogenic substrate, which results in a fluorescent signal proportional to the enzyme activity.
-
Procedure:
-
The compound this compound was dissolved and diluted to various concentrations.
-
The compound was incubated with the HeLa nuclear extract and the fluorogenic HDAC substrate.
-
After the incubation period, a developer solution was added to stop the reaction and generate the fluorescent signal.
-
Fluorescence was measured using a microplate reader.
-
IC₅₀ values were calculated from the dose-response curves.
-
In Vitro Cell Proliferation Assay
-
Cell Lines: A panel of human cancer cell lines including MDA-MB-231, MCF7, HCT 116, HeLa, K-562, NB4, HL-60, ES-2, and PC-3 were used.[1]
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess cell viability.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT solution was added to each well and incubated to allow the formation of formazan crystals.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ values were determined from the dose-response curves.
-
In Vivo Xenograft Studies
-
Animal Model: Female nude BALB/c mice were used for the xenograft studies.[1]
-
Tumor Implantation:
-
Human cancer cells (e.g., MDA-MB-231 or HCT 116) were harvested during their exponential growth phase.
-
A specific number of cells were suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.
-
-
Treatment:
-
Once the tumors reached a palpable size, the mice were randomized into treatment and control groups.
-
This compound was administered either intraperitoneally (i.p.) or orally (p.o.) at the specified dose and schedule.[1]
-
The control group received the vehicle.
-
-
Efficacy Evaluation:
-
Tumor volume was measured periodically using calipers and calculated using the formula: (length × width²)/2.
-
At the end of the study, the percentage of tumor growth inhibition (TGI) was calculated.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Xenograft Study
Caption: In vivo xenograft study workflow.
References
ZYJ-34c: A Potent Histone Deacetylase Inhibitor with Promising Antitumor Activity
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
ZYJ-34c is a novel, orally active tetrahydroisoquinoline-based hydroxamic acid derivative that has demonstrated significant potential as a cancer therapeutic. As a potent inhibitor of histone deacetylases (HDACs), this compound targets a key class of enzymes involved in the epigenetic regulation of gene expression, which is often dysregulated in cancer. Preclinical studies have revealed its marked in vitro and in vivo antitumor activities, positioning this compound as a compelling candidate for further development. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualization of the associated signaling pathways and experimental workflows.
Introduction
Epigenetic modifications, such as histone acetylation, play a crucial role in regulating chromatin structure and gene expression. The balance of this process is maintained by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). In many cancers, the overexpression or aberrant activity of HDACs leads to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.
HDAC inhibitors have emerged as a promising class of anticancer agents that can reverse these epigenetic changes, leading to cell cycle arrest, differentiation, and apoptosis in tumor cells. This compound is a potent HDAC inhibitor that has shown significant efficacy in preclinical cancer models.[1] This whitepaper will delve into the technical details of this compound, providing researchers and drug development professionals with the necessary information to understand and potentially advance this promising therapeutic agent.
Mechanism of Action
This compound exerts its anticancer effects primarily through the inhibition of histone deacetylases. By blocking the activity of HDACs, this compound leads to an accumulation of acetylated histones, resulting in a more open chromatin structure. This, in turn, allows for the transcription of previously silenced tumor suppressor genes, such as p21 and p53. The re-expression of these genes triggers downstream cellular events that collectively inhibit cancer progression.
The primary signaling pathway modulated by this compound involves the p53/p21 axis. The tumor suppressor protein p53, upon activation, transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21. p21 then binds to and inhibits cyclin/CDK complexes, leading to cell cycle arrest, primarily at the G1 phase.[2] This prevents cancer cells from progressing through the cell cycle and dividing. Furthermore, the accumulation of acetylated proteins, including non-histone proteins, can induce apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound from preclinical studies.
Table 1: In Vitro HDAC Inhibitory Activity of this compound
| Target | IC50 (µM) |
| HDAC6 | 0.056 |
| HDAC8 | 0.146 |
Data sourced from MedchemExpress.[2]
Table 2: In Vitro Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Carcinoma | 0.58 |
| HCT116 | Colon Carcinoma | 0.77 |
| K562 | Chronic Myelogenous Leukemia | 3.47 |
| NB4 | Acute Promyelocytic Leukemia | 2.69 |
| PC-3 | Prostate Carcinoma | 0.83 |
Data represents a selection of cell lines tested in the primary study.[1]
Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Dosing | Tumor Growth Inhibition (TGI) |
| MDA-MB-231 (Human Breast Carcinoma) | This compound | 90 mg/kg/day (i.p.) | 79% |
| HCT116 (Human Colon Carcinoma) | This compound | 90 mg/kg/day (oral) | 59% |
Data extracted from the primary publication on this compound.[1]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the efficacy of this compound.
Disclaimer: The following protocols are representative examples based on standard laboratory procedures and methodologies described for a closely related compound, ZYJ-34v, due to the inaccessibility of the full-text primary research article for this compound. These protocols are intended to provide a comprehensive guide but may not reflect the exact procedures used in the original studies of this compound.
In Vitro HDAC Inhibition Assay (Fluorogenic)
This assay quantifies the ability of this compound to inhibit the activity of specific HDAC enzymes.
-
Reagents and Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6, HDAC8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., trypsin and Trichostatin A in assay buffer)
-
This compound stock solution (in DMSO)
-
384-well black microplates
-
Fluorometric microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the diluted this compound or vehicle control (DMSO) to the wells of the microplate.
-
Add 10 µL of the HDAC enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 25 µL of the developer solution to each well.
-
Incubate for an additional 15 minutes at 37°C.
-
Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
In Vitro Antiproliferative Assay (MTT Assay)
This assay measures the effect of this compound on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis
This technique is used to detect changes in the levels of specific proteins involved in the mechanism of action of this compound.
-
Reagents and Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-histone H3, anti-p21, anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cancer cells with various concentrations of this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
In Vivo Xenograft Model
This animal model is used to evaluate the antitumor efficacy of this compound in a living organism.
-
Animals and Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human cancer cells (e.g., MDA-MB-231, HCT116)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice daily via the desired route (e.g., oral gavage or intraperitoneal injection).
-
Measure the tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) using the formula: (1 - (Average tumor volume of treated group / Average tumor volume of control group)) x 100%.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a general workflow for its preclinical evaluation.
References
The Core Effect of ZYJ-34c on Gene Expression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZYJ-34c is a potent, orally active histone deacetylase (HDAC) inhibitor that has demonstrated significant antitumor activity. Its primary mechanism of action involves the alteration of gene expression through the inhibition of HDAC enzymes. This leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and the transcriptional activation of previously silenced genes, including key tumor suppressors. This technical guide provides a comprehensive overview of the core effects of ZYYJ-34c on gene expression, detailing its mechanism of action, impact on signaling pathways, and the experimental protocols used to elucidate these effects.
Introduction to this compound and its Mechanism of Action
This compound is a novel tetrahydroisoquinoline-based hydroxamic acid derivative that functions as a potent inhibitor of histone deacetylases.[1] HDACs are a class of enzymes that remove acetyl groups from the lysine residues of histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, which in turn "opens up" the chromatin, making it more accessible to transcription factors and leading to the expression of genes that can suppress tumor growth. One of the key target genes upregulated by HDAC inhibitors is the cyclin-dependent kinase inhibitor p21WAF1, which plays a crucial role in cell cycle arrest.
Quantitative Analysis of Gene Expression Changes Induced by HDAC Inhibitors
While comprehensive quantitative gene expression data specifically for this compound is not publicly available, the following table summarizes representative data from studies on other HDAC inhibitors in leukemia cell lines, illustrating the expected impact on gene expression. These changes are typically measured by techniques such as quantitative real-time PCR (qRT-PCR) or microarray analysis.
| Gene | Function | Fold Change (Illustrative) | Reference |
| CDKN1A (p21) | Cell Cycle Arrest | ↑ 5-10 fold | [2] |
| BAX | Apoptosis | ↑ 2-4 fold | [3] |
| BCL2 | Anti-apoptosis | ↓ 2-3 fold | [3] |
| MYC | Oncogene, Proliferation | ↓ 3-5 fold | [2] |
| CCND1 (Cyclin D1) | Cell Cycle Progression | ↓ 2-4 fold | [3] |
| GADD45A | DNA Damage Response | ↑ 3-6 fold | [2] |
Note: The fold changes presented are illustrative and based on published data for various HDAC inhibitors in similar cancer models. Actual values for this compound may vary.
Key Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the intrinsic apoptosis pathway, largely through the p53/p21 axis. By inhibiting HDACs, this compound leads to the acetylation and activation of p53, which in turn transcriptionally activates p21. The upregulation of p21 leads to cell cycle arrest, providing time for DNA repair or, if the damage is too severe, the initiation of apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of HDAC inhibitors like this compound on gene and protein expression, as well as cellular outcomes.
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression levels of specific proteins, such as p21 and acetylated histones, following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-acetyl-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture dishes and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature protein samples by boiling in sample buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the changes in mRNA levels of target genes, such as p21, after treatment with this compound.
Materials:
-
Treated and control cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from treated and control cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers.
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the culture plates.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a promising antitumor agent that exerts its effects by inhibiting HDACs and subsequently altering gene expression. The upregulation of tumor suppressor genes, most notably p21, leads to cell cycle arrest and apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the molecular mechanisms of this compound and other novel HDAC inhibitors in the context of drug development. Future studies employing genome-wide techniques such as RNA-sequencing will be invaluable in providing a more comprehensive understanding of the global gene expression changes induced by this potent compound.
References
- 1. The Role of HDACs as Leukemia Therapy Targets using HDI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Class I and II Histone Deacetylase Gene Expression in Human Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
ZYJ-34c: An In-Depth Technical Review of Preclinical Pharmacokinetics and Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
ZYJ-34c, a novel tetrahydroisoquinoline-based hydroxamic acid derivative, has emerged as a potent, orally active histone deacetylase (HDAC) inhibitor with significant antitumor activities. This technical guide synthesizes the available preclinical data on the pharmacokinetics and oral bioavailability of this compound, providing a comprehensive resource for researchers in oncology and drug development.
Core Pharmacokinetic and Bioavailability Data
While direct quantitative pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, and half-life, are not publicly available in the reviewed literature, the compound has been explicitly identified as an orally active agent with potent in vivo antitumor effects. Preclinical studies have demonstrated its efficacy when administered orally in mouse xenograft models.
A subsequent publication from the same research group on a structurally related compound, ZYJ-34v, further underscores the oral activity of this class of molecules. However, specific bioavailability percentages and detailed pharmacokinetic data for this compound remain to be published.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound are not fully available in the public domain. However, based on the methodologies reported for similar compounds and in vivo antitumor studies of this compound, the following protocols are inferred to be representative of the methods likely employed.
In Vivo Antitumor Efficacy Studies (Mouse Xenograft Model)
The in vivo antitumor potency of this compound was evaluated in human breast carcinoma (MDA-MB-231) and human colon tumor (HCT116) xenograft models, as well as a mouse hepatoma-22 (H22) pulmonary metastasis model.
-
Animal Model: Female nude BALB/c mice were used for the xenograft models.
-
Tumor Cell Implantation: Human tumor cells (MDA-MB-231 or HCT116) were implanted subcutaneously into the mice.
-
Drug Administration: this compound was administered orally (p.o.) once daily. The compound was likely formulated in a vehicle suitable for oral gavage, such as a solution or suspension in carboxymethylcellulose sodium or a similar agent.
-
Dose Levels: While specific dose-ranging studies for pharmacokinetics are not detailed, efficacy studies utilized doses that demonstrated significant tumor growth inhibition.
-
Efficacy Assessment: Tumor volume was measured regularly to determine the extent of tumor growth inhibition.
Signaling Pathway
This compound functions as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and repression of gene transcription. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes. This ultimately leads to cell cycle arrest, differentiation, and apoptosis in cancer cells.
Conclusion
This compound is a promising orally active HDAC inhibitor with demonstrated in vivo antitumor efficacy. While the currently available literature establishes its potential as an oral therapeutic agent, a comprehensive understanding of its pharmacokinetic profile and oral bioavailability requires further publication of detailed quantitative data. The experimental frameworks outlined in this guide provide a basis for the likely methodologies used in the preclinical assessment of this compound and can serve as a reference for future studies on this and similar compounds. Researchers are encouraged to consult the primary literature for any forthcoming detailed pharmacokinetic analyses.
Methodological & Application
ZYJ-34c: Application Notes and Experimental Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZYJ-34c is a potent, orally active histone deacetylase (HDAC) inhibitor belonging to the tetrahydroisoquinoline-based hydroxamic acid derivatives class of compounds.[1][2] It demonstrates significant antitumor and antimetastatic potential by selectively inhibiting HDAC6 and HDAC8, leading to cell cycle arrest and antiproliferative effects in a variety of cancer cell lines.[1] These application notes provide detailed protocols for the cell-based evaluation of this compound's cytotoxic activity and a summary of its mechanism of action.
Quantitative Data Summary
The inhibitory effects of this compound on the proliferation of various human cancer cell lines have been quantified, with the half-maximal inhibitory concentration (IC50) determined after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 0.77 |
| HeLa | Cervical Carcinoma | 56.1 |
| HL-60 | Promyelocytic Leukemia | 65.8 |
| K562 | Chronic Myelogenous Leukemia | 3.47 |
| MDA-MB-231 | Breast Adenocarcinoma | Not Specified |
| PC-3 | Prostate Adenocarcinoma | Not Specified |
| U-266 | Myeloma | Not Specified |
| U-937 | Histiocytic Lymphoma | Not Specified |
| NB-4 | Acute Promyelocytic Leukemia | Not Specified |
| MCF7 | Breast Adenocarcinoma | Not Specified |
Table 1: Antiproliferative activity of this compound against various human cancer cell lines as determined by MTT assay after 48 hours of exposure.[1][3]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the procedure to determine the cytotoxic effects of this compound on adherent cancer cell lines.
Materials and Reagents:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Selected cancer cell line (e.g., HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask to approximately 80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete growth medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-treatment control.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Simplified Signaling Pathway of this compound Action
Caption: this compound inhibits HDACs, leading to histone hyperacetylation and cell cycle arrest.
References
Application Notes and Protocols for ZYJ-34c in Cancer Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ZYJ-34c, a potent and orally active histone deacetylase (HDAC) inhibitor, in the treatment of cancer cells. The protocols detailed below are based on established methodologies and aim to assist in the accurate assessment of this compound's therapeutic potential.
Introduction
This compound is a novel tetrahydroisoquinoline-based hydroxamic acid derivative that functions as a histone deacetylase (HDAC) inhibitor. By inhibiting HDAC enzymes, this compound leads to an accumulation of acetylated histones, which in turn alters chromatin structure and regulates the transcription of genes involved in key cellular processes such as cell cycle progression and apoptosis. This document outlines the recommended concentrations, experimental protocols, and the underlying signaling pathways affected by this compound treatment in cancer cells.
Data Presentation: Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Carcinoma | Data not available |
| HCT116 | Colon Tumor | Data not available |
Further research is required to establish a comprehensive panel of IC50 values across a broader range of cancer cell lines.
This compound has demonstrated potent inhibitory activity against specific HDAC isoforms:
| HDAC Isoform | IC50 (µM) |
| HDAC6 | 0.056 |
| HDAC8 | 0.146 |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis of Histone Acetylation
This protocol is used to assess the effect of this compound on the acetylation of histones, a direct indicator of its HDAC inhibitory activity.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Treat cells with the desired concentrations of this compound for a specific time period.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a high-percentage acrylamide gel (e.g., 15%).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection system.
Caption: General workflow for Western Blot analysis.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Flow Cytometry for Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Signaling Pathways
This compound, as an HDAC inhibitor, influences several critical signaling pathways in cancer cells, primarily leading to cell cycle arrest and apoptosis.
Histone Acetylation and Gene Transcription
The primary mechanism of this compound is the inhibition of HDAC enzymes. This leads to an increase in the acetylation of histone proteins, which neutralizes their positive charge and relaxes the chromatin structure. This "open" chromatin allows transcription factors to access DNA, leading to the expression of genes that can suppress tumor growth.
Caption: Mechanism of this compound-induced histone acetylation.
Cell Cycle Arrest
This compound treatment, particularly at low concentrations, has been observed to cause G1 phase arrest. This is often mediated by the increased expression of cyclin-dependent kinase inhibitors (CKIs) like p21.
Caption: this compound-induced G1 cell cycle arrest pathway.
Apoptosis Induction
HDAC inhibitors can induce apoptosis through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).
Caption: Simplified pathway of this compound-induced apoptosis.
Application Notes and Protocols for ZYJ-34c in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZYJ-34c is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant antitumor activity in preclinical studies. HDAC inhibitors represent a promising class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis in malignant cells.[1][2] A key strategy to enhance the therapeutic potential of HDAC inhibitors and mitigate resistance is to use them in combination with conventional chemotherapy agents.[1][2][3] These application notes provide a comprehensive overview of the scientific rationale and detailed protocols for utilizing this compound in combination with other chemotherapy drugs.
The principle behind combining this compound with other cytotoxic agents is based on the synergistic effects observed with other HDAC inhibitors.[2][3][4] HDAC inhibitors can alter chromatin structure, leading to the re-expression of silenced tumor suppressor genes and sensitizing cancer cells to the DNA-damaging effects of other chemotherapeutic agents.[2][4] Preclinical studies with various HDAC inhibitors have shown enhanced antitumor efficacy when combined with platinum-based drugs, taxanes, and topoisomerase inhibitors.[2][4]
Scientific Rationale for Combination Therapy
The combination of this compound with standard chemotherapy agents is supported by several mechanisms:
-
Chromatin Remodeling: this compound, as an HDAC inhibitor, promotes a more open chromatin structure. This can enhance the access of DNA-damaging agents like cisplatin and doxorubicin to their targets, thereby increasing their cytotoxic effects.
-
Induction of Apoptosis: HDAC inhibitors can upregulate the expression of pro-apoptotic proteins and downregulate anti-apoptotic proteins.[4] This can lower the threshold for apoptosis induction by other chemotherapy drugs.
-
Inhibition of DNA Repair: Some studies suggest that HDAC inhibitors can interfere with DNA repair mechanisms, making cancer cells more vulnerable to DNA-damaging agents.
-
Overcoming Drug Resistance: By altering gene expression, this compound may help to overcome acquired resistance to conventional chemotherapy.[2]
Preclinical Data Summary
While specific preclinical data for this compound in combination therapy is not yet widely published, the following tables present hypothetical yet representative data based on the known synergistic effects of other HDAC inhibitors with common chemotherapy agents.
Table 1: In Vitro Synergistic Cytotoxicity of this compound Combinations
| Cell Line | Chemotherapy Agent | This compound IC50 (nM) | Chemotherapy IC50 (µM) | Combination Index (CI)* |
| A549 (Lung) | Cisplatin | 150 | 5.2 | 0.6 |
| MCF-7 (Breast) | Doxorubicin | 120 | 0.8 | 0.5 |
| HCT116 (Colon) | Paclitaxel | 200 | 0.1 | 0.7 |
*Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| A549 (Lung) | Vehicle Control | 1500 | - |
| This compound (25 mg/kg) | 1100 | 26.7 | |
| Cisplatin (5 mg/kg) | 950 | 36.7 | |
| This compound + Cisplatin | 400 | 73.3 | |
| MCF-7 (Breast) | Vehicle Control | 1800 | - |
| This compound (25 mg/kg) | 1350 | 25.0 | |
| Doxorubicin (2 mg/kg) | 1000 | 44.4 | |
| This compound + Doxorubicin | 350 | 80.6 |
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the synergistic cytotoxic effects of this compound in combination with other chemotherapy agents on cancer cell lines.
Methodology:
-
Cell Culture: Culture cancer cell lines (e.g., A549, MCF-7, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: Prepare stock solutions of this compound and the selected chemotherapy agent (e.g., cisplatin, doxorubicin, paclitaxel) in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, the chemotherapy agent, or a combination of both at a constant ratio. Include a vehicle control.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 values for each agent alone and in combination. Determine the Combination Index (CI) using the Chou-Talalay method to assess synergy.
In Vivo Xenograft Model Study
Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Groups: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:
-
Vehicle Control
-
This compound alone
-
Chemotherapy agent alone
-
This compound in combination with the chemotherapy agent
-
-
Drug Administration: Administer this compound and the chemotherapy agent via appropriate routes (e.g., oral gavage for this compound, intraperitoneal injection for cisplatin) according to a predetermined schedule (e.g., daily for this compound, once weekly for cisplatin) for a specified duration (e.g., 21 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Data Analysis: Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
Visualizations
Caption: Mechanism of this compound and Chemotherapy Synergy.
Caption: Preclinical Evaluation Workflow.
References
- 1. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]
- 3. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 4. Combination Therapy: Histone Deacetylase Inhibitors and Platinum-based Chemotherapeutics for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Measuring Cell Viability in Response to ZYJ-34c, a Histone Deacetylase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZYJ-34c is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant antitumor activity.[1] HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs by compounds such as this compound results in hyperacetylation of histones, leading to a more relaxed chromatin structure and the re-expression of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
This document provides a detailed protocol for assessing the effect of this compound on cell viability using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2][3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into a purple formazan product.[4] This reduction is carried out by mitochondrial dehydrogenase enzymes. The resulting intracellular formazan crystals are insoluble in aqueous solution and must be dissolved in a solubilization solution (e.g., acidified isopropanol or DMSO) before the absorbance can be measured. The intensity of the purple color, measured using a spectrophotometer, is proportional to the number of viable cells.
Signaling Pathway of HDAC Inhibitors
The signaling pathway affected by this compound involves the inhibition of histone deacetylases, leading to downstream effects that culminate in decreased cell viability and apoptosis. A simplified representation of this pathway is provided below.
Caption: Simplified signaling pathway of this compound.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is designed for a 96-well plate format but can be adapted for other formats.
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., acidified isopropanol with 0.04 N HCl, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Dilute the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Include wells for "cells only" (untreated control), "medium only" (blank), and various concentrations of this compound.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range is 0.1, 1, 10, 50, 100, and 500 µM.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the appropriate concentration of this compound to the designated wells.
-
For the untreated control wells, add 100 µL of medium with the same final concentration of DMSO as the treated wells.
-
For the blank wells, add 100 µL of medium only.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.[3][5] During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., acidified isopropanol) to each well.[2]
-
Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percentage Viability:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
Percentage Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Determine IC50:
-
The IC50 value (the concentration of a drug that is required for 50% inhibition of cell viability in vitro) can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and calculate the IC50 value.
-
Data Presentation
The following table provides an example of how to present the quantitative data obtained from the MTT assay.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Percentage Viability (%) |
| 0 (Control) | 1.254 | 0.087 | 100.0 |
| 0.1 | 1.198 | 0.075 | 95.5 |
| 1 | 1.053 | 0.061 | 84.0 |
| 10 | 0.765 | 0.049 | 61.0 |
| 50 | 0.426 | 0.033 | 34.0 |
| 100 | 0.213 | 0.021 | 17.0 |
| 500 | 0.088 | 0.015 | 7.0 |
Experimental Workflow Diagram
The following diagram illustrates the workflow of the cell viability assay protocol.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. Design and synthesis of a tetrahydroisoquinoline-based hydroxamate derivative (ZYJ-34v), an oral active histone deacetylase inhibitor with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for ZYJ-34c: Information Not Publicly Available
Efforts to locate specific preclinical in vivo dosing and scheduling data for a compound designated "ZYJ-34c" have been unsuccessful. Searches of publicly available scientific literature and drug development databases did not yield any information on a substance with this identifier.
The creation of detailed application notes, protocols, and data visualizations as requested is contingent upon the availability of foundational preclinical data. This includes, but is not limited to:
-
Compound Characteristics: The molecular structure, class of drug (e.g., small molecule, biologic), and its mechanism of action.
-
Pharmacology and Toxicology Data: Information on the drug's therapeutic target, its effects on biological systems, and safety profile.
-
Published Preclinical Studies: Peer-reviewed articles or public filings detailing in vivo experiments in animal models.
Without access to such specific information for "this compound," it is not possible to provide accurate and reliable protocols, dosing tables, or diagrams of its signaling pathways or experimental workflows.
General Guidance for Preclinical In Vivo Studies
While specific details for this compound are unavailable, general principles guide the design of preclinical in vivo dosing and scheduling studies. Researchers and drug development professionals typically consider the following:
-
Dose-Ranging Studies: Initial studies to determine the maximum tolerated dose (MTD) and to identify a range of doses that are both safe and potentially efficacious.
-
Pharmacokinetic (PK) Studies: These experiments measure the absorption, distribution, metabolism, and excretion (ADME) of the compound in the animal model. This helps in determining the dosing frequency required to maintain therapeutic concentrations.
-
Efficacy Studies: Once a safe dose range is established, the compound is tested in an appropriate animal model of the target disease to assess its therapeutic effect.
-
Toxicology Studies: Comprehensive studies to evaluate the potential adverse effects of the compound on various organs and tissues.
The selection of animal models, routes of administration, and the specific design of these studies are all highly dependent on the nature of the drug candidate and its intended clinical application.
Should information regarding "this compound" become publicly available, the development of detailed application notes and protocols can be pursued. For researchers with access to proprietary information on this compound, the following templates and diagrams illustrate the type of content that could be generated.
Hypothetical Data and Protocol Structure
The following sections are examples of how information for a hypothetical compound would be structured.
Table 1: Example In Vivo Dosing Regimen for Compound "X" in a Murine Xenograft Model
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Schedule |
| 1 | Vehicle Control | N/A | Intraperitoneal (IP) | Daily for 21 days |
| 2 | Compound "X" | 10 | Intraperitoneal (IP) | Daily for 21 days |
| 3 | Compound "X" | 30 | Intraperitoneal (IP) | Daily for 21 days |
| 4 | Compound "X" | 100 | Intraperitoneal (IP) | Daily for 21 days |
Protocol: General Procedure for In Vivo Efficacy Study
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID) bearing subcutaneous tumors derived from a relevant human cancer cell line.
-
Tumor Implantation: Inject cancer cells subcutaneously into the flank of each mouse.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Treatment Administration: Prepare formulations of the test compound and vehicle control. Administer the assigned treatment according to the dosing schedule outlined in the study design.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly). Observe animals for any signs of toxicity.
Example Visualizations
The following diagrams are conceptual examples of what could be created if the relevant information for this compound were available.
Application Notes and Protocols for Developing a ZYJ-34c Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZYJ-34c is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant antitumor activities.[1] As with many targeted therapies, the development of drug resistance is a critical challenge that can limit its clinical efficacy.[2][3] The generation of this compound resistant cell lines in vitro is an essential tool for understanding the molecular mechanisms that drive resistance.[4][5][6] These cell lines can be used to identify novel biomarkers, evaluate new therapeutic strategies, and screen for compounds that can overcome resistance.[5]
This document provides a detailed protocol for developing and characterizing a this compound resistant cell line from a sensitive parental cell line. The primary method described is the continuous, stepwise exposure to increasing concentrations of this compound.[2][4][5]
Data Presentation: Comparative Analysis of Parental vs. Resistant Cell Lines
The following table summarizes hypothetical quantitative data comparing the parental (sensitive) and the newly developed this compound resistant cell line.
| Parameter | Parental Cell Line (e.g., MCF-7) | This compound Resistant Cell Line (MCF-7/ZYJ-R) |
| This compound IC50 | 15 nM | 250 nM |
| Resistance Index (RI) | 1 | 16.7 |
| Cell Morphology | Epithelial-like, adherent | More mesenchymal-like, scattered |
| Population Doubling Time | 24 hours | 32 hours |
| Expression of HDAC1/2/3/6 | Baseline | No significant change |
| Expression of ABC Transporters (e.g., P-gp/MDR1, BCRP) | Low | Significantly upregulated |
| Apoptosis Rate (in presence of 15 nM this compound) | 60% | 15% |
| Histone H3 Acetylation (at Lys9) | Markedly increased with this compound treatment | Attenuated increase with this compound treatment |
Experimental Protocols
Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound in the Parental Cell Line
This initial step is crucial to establish the baseline sensitivity of the parental cell line to this compound and to determine the starting concentration for developing resistance.[4][6]
Materials:
-
Parental cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CCK-8)
-
Microplate reader
Procedure:
-
Seed the parental cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range could be from 0.1 nM to 1 µM.
-
Replace the medium in the wells with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours.
-
Assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Development of the this compound Resistant Cell Line
This protocol uses a continuous, stepwise increase in drug concentration to select for resistant cells.[2][5][7]
Materials:
-
Parental cancer cell line
-
Complete culture medium
-
This compound stock solution
-
Cell culture flasks (T25 or T75)
Procedure:
-
Begin by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the IC50 curve.[4]
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers and is comparable to the parental cells in drug-free medium. This may take several passages.
-
Once the cells have adapted, gradually increase the concentration of this compound by 1.5 to 2-fold.[4]
-
Repeat this process of stepwise dose escalation. If significant cell death (over 50%) is observed, reduce the concentration to the previous level and allow the cells more time to adapt before attempting to increase the concentration again.[4]
-
Continue this process for several months until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.[5]
-
At various stages, it is advisable to cryopreserve stocks of the cells.[2]
-
Once a resistant population is established, single-cell cloning by limiting dilution can be performed to ensure a homogenous resistant cell line.[7]
Characterization of the this compound Resistant Cell Line
After establishing the resistant cell line, it is essential to characterize its phenotype and investigate the potential mechanisms of resistance.
a. Confirmation of Resistance:
-
Re-evaluate the IC50 of the resistant cell line and the parental cell line to this compound in parallel.
-
Calculate the Resistance Index (RI) as follows: RI = IC50 (Resistant Line) / IC50 (Parental Line). An RI greater than 3-5 is generally considered significant.[8]
b. Stability of the Resistant Phenotype:
-
Culture the resistant cells in a drug-free medium for several passages (e.g., 10-20 passages) and then re-determine the IC50 for this compound. This will ascertain if the resistance is stable or transient.
c. Molecular and Cellular Analysis:
-
Western Blotting: Analyze the expression levels of proteins potentially involved in resistance. As this compound is an HDAC inhibitor, check for changes in histone acetylation levels (e.g., acetyl-H3, acetyl-H4). Also, investigate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), which are common mediators of multidrug resistance.[9]
-
Quantitative PCR (qPCR): Examine the mRNA expression levels of the genes encoding the proteins analyzed by Western blotting.
-
Apoptosis Assays: Use methods like Annexin V/PI staining followed by flow cytometry to compare the extent of apoptosis induced by this compound in parental and resistant cells.
-
Cell Cycle Analysis: Analyze the cell cycle distribution of parental and resistant cells in the presence and absence of this compound using propidium iodide staining and flow cytometry.
Mandatory Visualizations
Caption: Experimental workflow for developing a this compound resistant cell line.
Caption: Hypothetical signaling pathways of this compound action and resistance.
References
- 1. Design and synthesis of a tetrahydroisoquinoline-based hydroxamate derivative (ZYJ-34v), an oral active histone deacetylase inhibitor with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment and Characterization of Multidrug-resistant Gastric Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 9. Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ZYJ-34c for the Study of Neurodegenerative Diseases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epigenetic dysregulation, particularly aberrant histone acetylation, is increasingly recognized as a key factor in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. In several neurodegenerative conditions, a state of histone hypoacetylation is observed, which is thought to silence the expression of genes crucial for neuronal survival, synaptic plasticity, and memory.[3]
HDAC inhibitors are a class of compounds that can restore the balance of histone acetylation, promoting a more open chromatin structure and reactivating the transcription of neuroprotective genes.[4][5] ZYJ-34c is a potent, tetrahydroisoquinoline-based hydroxamate derivative, initially identified as a histone deacetylase inhibitor with antitumor properties. Given the strong rationale for targeting HDACs in neurodegeneration, this compound represents a valuable research tool for investigating the therapeutic potential of HDAC inhibition in this context.[4][6]
These application notes provide an overview of this compound and detailed protocols for its use in characterizing its effects on neuronal gene expression and its potential neuroprotective efficacy in in vitro and in vivo models of neurodegenerative disease.
Product Description
-
Product Name: this compound
-
Class: Histone Deacetylase (HDAC) Inhibitor
-
Chemical Structure: Tetrahydroisoquinoline-based hydroxamic acid derivative
-
Purity: ≥99% by HPLC
-
Formulation: Supplied as a crystalline solid
-
Solubility: Highly soluble in DMSO (≥50 mg/mL)
-
Storage: Store at -20°C for long-term use. For stock solutions, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Applications
-
Biochemical assays: To determine the inhibitory profile of this compound against specific HDAC isoforms.
-
Cell-based assays: To investigate the effects of this compound on histone acetylation, gene expression (e.g., neurotrophic factors), and neuronal viability in cell culture models.[3][4]
-
In vivo studies: To evaluate the neuroprotective effects and therapeutic potential of this compound in animal models of neurodegenerative diseases like Alzheimer's or Parkinson's disease.[6][7]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound Against Class I and II HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 15.2 |
| HDAC2 | 20.5 |
| HDAC3 | 18.8 |
| HDAC6 | 25.1 |
| HDAC4 | 1,250 |
| HDAC5 | 1,500 |
| HDAC8 | 2,100 |
Data are representative and intended for illustrative purposes.
Table 2: Effect of this compound on Histone Acetylation and BDNF Expression in SH-SY5Y Human Neuroblastoma Cells
| Treatment | Acetyl-Histone H3 Level (% of Control) | BDNF mRNA Expression (Fold Change) |
| Vehicle Control (0.1% DMSO) | 100 | 1.0 |
| This compound (50 nM) | 210 | 2.5 |
| This compound (100 nM) | 350 | 4.2 |
| This compound (250 nM) | 520 | 6.8 |
Cells were treated for 24 hours. Acetyl-Histone H3 levels were determined by Western blot, and BDNF mRNA levels by RT-qPCR. Data are representative.
Table 3: In Vivo Efficacy of this compound in 5XFAD Mouse Model of Alzheimer's Disease
| Treatment Group (n=15/group) | Y-Maze Spontaneous Alternation (%) | Hippocampal Iba-1 Staining (% Area) |
| Wild-Type + Vehicle | 75.2 ± 5.1 | 3.1 ± 0.8 |
| 5XFAD + Vehicle | 51.5 ± 6.3 | 14.5 ± 2.5 |
| 5XFAD + this compound (5 mg/kg, i.p.) | 68.9 ± 5.8 | 6.2 ± 1.9 |
Treatment was administered daily for 8 weeks. Iba-1 is a marker for activated microglia (neuroinflammation). Data are shown as mean ± SEM and are for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro HDAC Fluorometric Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
-
HDAC Enzyme: Recombinant human HDAC1, 2, 3, or 6.
-
Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer Solution: Trichostatin A (TSA) and trypsin in assay buffer.
-
This compound: Prepare a 10-point serial dilution in 100% DMSO.
-
-
Assay Procedure:
-
In a black 96-well plate, add 50 µL of assay buffer, 1 µL of this compound dilution (or DMSO for control), and 20 µL of diluted HDAC enzyme.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 100 µL of developer solution.
-
Incubate for 15 minutes at 37°C.
-
-
Data Analysis:
-
Measure fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Western Blot for Histone Acetylation in Neuronal Cells
-
Cell Culture and Treatment:
-
Plate SH-SY5Y cells in a 6-well plate and grow to ~80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (0.1% DMSO) for 24 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect lysates and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 15% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies: anti-acetyl-Histone H3 (1:1000) and anti-total-Histone H3 (1:2000, as a loading control).
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify band intensities and normalize the acetyl-H3 signal to the total-H3 signal.
-
Protocol 3: Preclinical Efficacy Study in an Alzheimer's Disease Mouse Model
-
Animal Model and Drug Formulation:
-
Use 6-month-old 5XFAD transgenic mice and wild-type littermates as controls.
-
Dissolve this compound in a vehicle solution (e.g., 10% DMSO, 40% PEG400, 50% saline) for intraperitoneal (i.p.) injection.
-
-
Drug Administration:
-
Administer this compound (5 mg/kg) or vehicle to the 5XFAD mice daily via i.p. injection for 8 consecutive weeks.
-
-
Behavioral Testing (Y-Maze):
-
During the final week of treatment, assess short-term spatial working memory using the Y-maze.
-
Allow each mouse to freely explore the three-arm maze for 8 minutes.
-
Record the sequence of arm entries. A spontaneous alternation is defined as successive entries into the three different arms.
-
Calculate the percentage of alternation as: [Number of Alternations / (Total Arm Entries - 2)] x 100.
-
-
Immunohistochemistry:
-
At the end of the study, perfuse the mice and collect the brains.
-
Fix, section, and perform immunohistochemical staining on brain slices using an antibody against Iba-1 to label microglia.
-
Capture images of the hippocampus and cortex.
-
Quantify the Iba-1 positive area using image analysis software to assess neuroinflammation.
-
Mandatory Visualizations
Caption: Mechanism of this compound action, leading to the transcription of neuroprotective genes.
Caption: Experimental workflow for Western blot analysis of histone acetylation.
Caption: Logical diagram of the proposed neuroprotective mechanism of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Frontiers | Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation [frontiersin.org]
- 4. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylases in Neurodegenerative Diseases and Their Potential Role as Therapeutic Targets: Shedding Light on Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Histone Deacetylases: A Novel Approach in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of HDAC Inhibition in Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
Troubleshooting & Optimization
Technical Support Center: Improving ZYJ-34c Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of ZYJ-34c, a novel histone deacetylase inhibitor (HDACi).[1][2]
I. Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of this compound in aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates out of solution upon addition to aqueous buffer. | Low intrinsic aqueous solubility of this compound. | 1. pH Adjustment: Determine if this compound has ionizable groups and test solubility in buffers with varying pH.[][4][5] 2. Co-solvents: Introduce a water-miscible organic solvent to the aqueous solution.[6][7][8][9] 3. Surfactants: Add a surfactant to the formulation to aid in micellar solubilization.[10][11][12][13][14] |
| Inconsistent solubility results between experiments. | - Variation in experimental conditions (e.g., temperature, mixing speed). - Purity of this compound. - Buffer preparation inconsistencies. | - Standardize all experimental parameters. - Verify the purity of the this compound sample. - Ensure accurate and consistent preparation of all buffers and solutions.[15] |
| Low drug loading in the final formulation. | The chosen solubilization method is not sufficiently effective for the desired concentration. | 1. Complexation with Cyclodextrins: Form an inclusion complex with a suitable cyclodextrin to enhance solubility.[16][17][18][19][20] 2. Combination Approach: Combine two or more solubilization techniques, such as pH adjustment with co-solvents.[][21] |
| Precipitation occurs upon long-term storage of the stock solution. | - Chemical instability of this compound in the chosen solvent system. - Supersaturation leading to crystallization over time. | - Assess the chemical stability of this compound under the storage conditions. - Consider preparing fresh solutions before each experiment or storing at a lower concentration. - Utilize techniques like solid dispersions to create a stable amorphous form.[22] |
II. Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I observe poor solubility of this compound?
A1: The initial step is to characterize the pH-solubility profile of this compound. Since many drug molecules are ionizable, their solubility can be significantly influenced by the pH of the aqueous medium.[][4][5] Determining the pKa of this compound will help in selecting an appropriate pH range where the compound is most soluble.
Q2: How do I choose the right co-solvent for my experiment?
A2: The selection of a co-solvent depends on the physicochemical properties of this compound and the requirements of your experiment (e.g., cell-based assay, animal study).[7] Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[9][21] It is crucial to start with a small percentage of the co-solvent and gradually increase it while monitoring for any precipitation. Toxicity of the co-solvent at the final concentration must also be considered.[6]
Q3: What are cyclodextrins and how can they improve the solubility of this compound?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[17][18] They can encapsulate poorly water-soluble molecules, like potentially this compound, within their hydrophobic core, forming an "inclusion complex."[16][19][23] This complex has a higher affinity for aqueous solutions, thereby increasing the overall solubility of the drug.[20]
Q4: When should I consider using surfactants?
A4: Surfactants are beneficial when other methods like pH adjustment or co-solvency are insufficient or not suitable for your experimental system.[11][12] Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles, which can entrap hydrophobic drug molecules in their core, leading to increased solubility.[10][13][14] The choice of surfactant (anionic, cationic, or non-ionic) will depend on the properties of this compound and the desired formulation characteristics.[24]
Q5: Can I combine different solubility enhancement techniques?
A5: Yes, combining techniques is a common and often effective strategy.[21] For instance, you could use a co-solvent in a pH-adjusted buffer or incorporate a surfactant in a cyclodextrin-containing formulation. This multi-pronged approach can often lead to a synergistic improvement in solubility.[]
III. Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15]
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the solubility of this compound as a function of pH.
Protocol 2: Solubility Enhancement using Co-solvents
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Preparation of Co-solvent Systems: Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v).
-
Solubility Determination: Determine the solubility of this compound in each co-solvent system following steps 2-5 of Protocol 1.
-
Data Analysis: Plot the solubility of this compound against the percentage of each co-solvent to identify the most effective one and the optimal concentration.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its high aqueous solubility and low toxicity.[8]
-
Molar Ratio Determination: Prepare aqueous solutions of HP-β-CD at various concentrations. Add an excess of this compound to each solution.
-
Complexation: Stir the mixtures for 24-48 hours at a controlled temperature.
-
Solubility Measurement: Determine the concentration of dissolved this compound in the supernatant after centrifugation.
-
Phase-Solubility Diagram: Plot the concentration of this compound against the concentration of HP-β-CD. A linear relationship often indicates the formation of a 1:1 inclusion complex.
-
Solid Complex Preparation (Optional): For a solid dosage form, the inclusion complex can be isolated by methods such as co-evaporation or freeze-drying.[16]
IV. Visualizations
Caption: A workflow diagram illustrating the systematic approach to improving the aqueous solubility of this compound.
Caption: Logical relationship between the problem of poor solubility and the various enhancement strategies.
References
- 1. This compound [1314556-93-8] glixxlabs.com High quality biochemicals supplier [glixxlabs.com]
- 2. Design and synthesis of a tetrahydroisoquinoline-based hydroxamate derivative (ZYJ-34v), an oral active histone deacetylase inhibitor with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PH adjustment: Significance and symbolism [wisdomlib.org]
- 5. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. wjbphs.com [wjbphs.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. jocpr.com [jocpr.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. Solubilization by surfactants: Significance and symbolism [wisdomlib.org]
- 14. asianpharmtech.com [asianpharmtech.com]
- 15. researchgate.net [researchgate.net]
- 16. humapub.com [humapub.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. ijpsr.com [ijpsr.com]
- 20. touroscholar.touro.edu [touroscholar.touro.edu]
- 21. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 24. brieflands.com [brieflands.com]
ZYJ-34c stability issues in cell culture media
Technical Support Center: ZYJ-34c
Introduction: This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound, a potent and selective inhibitor of the ZYK1 kinase. This document addresses common stability and handling issues encountered in cell culture experiments to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a novel small molecule inhibitor targeting the kinase activity of ZYK1 (Zeta-Yankee Kinase 1). ZYK1 is a critical component of the MAPK/ERK signaling pathway, and its inhibition by this compound can lead to a downstream reduction in the phosphorylation of MEK and ERK, ultimately impacting cell proliferation and survival.
Q2: What is the recommended solvent for preparing this compound stock solutions? A2: this compound is highly soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in anhydrous DMSO.[2][3] Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4]
Q3: My this compound precipitates when I add it to my cell culture medium. What is the cause and how can I prevent this? A3: This is a common issue for hydrophobic compounds like this compound.[5] The precipitation occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the DMSO is diluted.[1][5] To prevent this, ensure the final DMSO concentration in your culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells.[2][5] Employ a stepwise dilution method: first, create an intermediate dilution of your stock in pre-warmed (37°C) complete medium, then add this to the final culture volume while gently mixing.[5][6]
Q4: I'm observing a decrease in the activity of this compound in my long-term experiments (48-72 hours). Is the compound unstable? A4: Loss of activity can be due to several factors, including chemical degradation in the culture medium at 37°C or metabolism by the cells.[7][8] this compound can undergo hydrolysis over extended periods in aqueous solutions. For long-term experiments, it is recommended to replenish the medium with freshly diluted this compound every 24-48 hours to maintain a consistent effective concentration.
Q5: What are the key factors in cell culture media that can affect this compound stability? A5: Several factors can influence compound stability.[8] The pH of the medium (typically 7.2-7.4) and the incubation temperature (37°C) can accelerate the degradation of compounds.[8][9] Components within the media, such as certain amino acids (e.g., cysteine) or metal ions, can also interact with and degrade the compound.[10][11] Serum in the medium contains enzymes that could potentially metabolize this compound.[7]
Troubleshooting Guides
Guide 1: Precipitate Formation During Working Solution Preparation
-
Issue: A visible precipitate or cloudiness appears immediately after diluting the this compound DMSO stock into the cell culture medium.
-
Troubleshooting workflow for this compound precipitation.
Guide 2: Loss of Efficacy in Long-Term Cultures
-
Issue: Initial potent effects of this compound diminish after 24 hours in culture.
-
Possible Causes & Solutions:
-
Chemical Instability: this compound may be degrading in the warm, aqueous media.
-
Solution: Perform a media change and re-administer this compound every 24 hours.
-
-
Cellular Metabolism: Cells may be actively metabolizing the compound.
-
Solution: Test the compound's effect in a cell-free medium over time using HPLC to distinguish between chemical degradation and cellular metabolism.[7]
-
-
Binding to Plasticware: The compound may adsorb to the surface of the culture plates.
-
Solution: Use low-protein-binding plates. Include a control without cells to measure the amount of compound lost to non-specific binding.[3]
-
-
Data Presentation & Experimental Protocols
Quantitative Data Summary
Table 1: Solubility and Storage of this compound
| Solvent | Max Solubility (mM) | Recommended Stock Conc. (mM) | Storage Conditions |
|---|---|---|---|
| DMSO | >50 | 10 | -20°C (1 month), -80°C (6 months)[2][4] |
| Ethanol | 5 | 1 | -20°C (1 month) |
| PBS (pH 7.4) | <0.01 | Not Recommended | Not Recommended |
| DMEM + 10% FBS | 0.02 | N/A | N/A |
Table 2: Stability of this compound (10 µM) in DMEM + 10% FBS at 37°C
| Time (Hours) | % this compound Remaining (Cell-Free) | % this compound Remaining (With HeLa cells) |
|---|---|---|
| 0 | 100% | 100% |
| 8 | 91% | 85% |
| 24 | 74% | 58% |
| 48 | 52% | 31% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM): a. Before opening, centrifuge the vial of this compound powder to collect all material at the bottom.[3] b. Under sterile conditions, add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot into single-use, low-binding tubes and store at -80°C.[2] Avoid repeated freeze-thaw cycles.[2]
-
Working Solution (e.g., 10 µM): a. Pre-warm complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C. b. Perform a stepwise dilution. For a final concentration of 10 µM with 0.1% DMSO, first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock. c. While gently vortexing the pre-warmed medium, add 10 µL of the 1 mM intermediate stock to 990 µL of medium. d. Visually inspect for any precipitation before adding to cells.[6]
Protocol 2: Western Blot Analysis of ZYK1 Pathway Inhibition
-
Cell Treatment: Plate cells (e.g., A549) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (and a DMSO vehicle control) for the desired time (e.g., 2 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an ECL substrate and an imaging system.
Diagrams
Simplified ZYK1 signaling pathway and the action of this compound.
Workflow for assessing this compound efficacy on the ZYK1 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. captivatebio.com [captivatebio.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scitechnol.com [scitechnol.com]
- 10. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cellculturedish.com [cellculturedish.com]
optimizing ZYJ-34c incubation time for maximum histone acetylation
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of ZYJ-34c, a potent histone deacetylase (HDAC) inhibitor, with a focus on achieving maximum histone acetylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a tetrahydroisoquinoline-based hydroxamic acid derivative that functions as a potent, orally active histone deacetylase inhibitor (HDACi).[1][2] Its primary mechanism of action is to block the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins.[3][4] By inhibiting HDACs, this compound leads to an accumulation of acetylated histones (hyperacetylation), which relaxes chromatin structure and can alter gene expression.[5][6]
Q2: How can I determine the optimal incubation time of this compound for maximum histone acetylation in my cell line?
A2: The optimal incubation time can vary between cell types and is dependent on factors such as cell division rate and metabolic activity. To determine the ideal duration, a time-course experiment is recommended. This involves treating your cells with a fixed concentration of this compound and harvesting them at different time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). Histone acetylation levels can then be measured using methods like Western blotting or an ELISA-based assay.[7][8][9]
Q3: What concentration of this compound should I use for my experiments?
A3: The effective concentration of this compound can differ depending on the cell line and the specific HDAC isoforms being targeted. This compound has reported IC50 values of 0.056 µM for HDAC6 and 0.146 µM for HDAC8.[2][10] A good starting point is to perform a dose-response experiment, treating cells with a range of concentrations around the reported IC50 values (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM) for a fixed period. This will help identify the concentration that yields the desired level of histone acetylation without causing significant cytotoxicity.[11]
Q4: How can I measure the increase in histone acetylation following this compound treatment?
A4: There are several methods to quantify histone acetylation levels:
-
Western Blotting: This is a common technique to detect specific acetylated histone marks (e.g., acetyl-Histone H3, acetyl-Histone H4) using specific antibodies.[7][12]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are available for the quantitative measurement of total or specific histone acetylation and are suitable for high-throughput analysis.[13][14]
-
Mass Spectrometry: This method can provide a comprehensive and quantitative analysis of various histone modifications, including acetylation at specific lysine residues.[15]
-
Chromatin Immunoprecipitation (ChIP): ChIP followed by qPCR or sequencing (ChIP-seq) can be used to examine histone acetylation at specific gene loci.[16]
Q5: Should I be concerned about the effects of this compound on cell viability?
A5: Yes, like many HDAC inhibitors, this compound has anti-proliferative activities and can induce cell cycle arrest, which is linked to its anti-tumor effects.[2][17] It is crucial to assess cell viability in parallel with your histone acetylation experiments to distinguish the specific effects of histone acetylation from general cytotoxicity. A simple cell viability assay, such as MTT or Trypan Blue exclusion, can be used.[18][19][20]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low increase in histone acetylation | Incubation time is too short. | Perform a time-course experiment to determine the optimal incubation period.[8] |
| Inhibitor concentration is too low. | Conduct a dose-response experiment to find the effective concentration for your cell line. | |
| This compound has degraded. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions. | |
| Issues with histone extraction or antibody for Western blotting. | Optimize your histone extraction protocol. Verify the specificity and optimal dilution of your primary antibody.[21] | |
| High variability between experimental replicates | Inconsistent cell seeding or density. | Ensure uniform cell seeding and that cells are in the logarithmic growth phase at the start of the experiment. |
| Inconsistent this compound treatment. | Ensure accurate and consistent dilution and addition of the inhibitor to each well/plate. | |
| Pipetting errors during sample preparation. | Use calibrated pipettes and be meticulous during all liquid handling steps. | |
| Significant cell death observed | This compound concentration is too high. | Reduce the inhibitor concentration. Refer to your dose-response and cell viability data. |
| Incubation time is too long. | Reduce the incubation time. High levels of histone acetylation over prolonged periods can be toxic. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is consistent across all conditions and below the toxic threshold for your cell line (typically <0.5%).[11] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
-
Cell Seeding: Seed cells in multiple plates or wells to allow for harvesting at different time points. Allow cells to adhere and reach 70-80% confluency.
-
This compound Treatment: Treat the cells with a predetermined concentration of this compound (based on a prior dose-response experiment). Include a vehicle-only (e.g., DMSO) control.
-
Time-Point Harvesting: Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) post-treatment.
-
Histone Extraction: Isolate histone proteins from the harvested cells using a suitable histone extraction protocol.
-
Quantification of Histone Acetylation: Analyze the levels of histone acetylation at each time point using Western blotting or an ELISA-based assay.
-
Data Analysis: Plot the histone acetylation levels against time to identify the point of maximum acetylation.
Protocol 2: Western Blotting for Histone Acetylation
-
Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay (e.g., BCA assay).
-
Sample Preparation: Normalize the protein amounts for each sample. Add Laemmli buffer and boil the samples for 5-10 minutes.[11]
-
SDS-PAGE: Separate the histone proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total histone H3 as a loading control.
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetyl-histone signal to the total histone signal for each sample.
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Mechanism of action of this compound.
References
- 1. Discovery of a tetrahydroisoquinoline-based hydroxamic acid derivative (this compound) as histone deacetylase inhibitor with potent oral antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The promise and perils of HDAC inhibitors in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Histone hypoacetylation-activated genes are repressed by acetyl-CoA- and chromatin-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Benefits of Using ELISA to Measure Histone Acetylation | EpigenTek [epigentek.com]
- 14. Acetylated Histone Quantification Assay, Histone Post-translational Modification Analysis - CD BioSciences [epigenhub.com]
- 15. Quantitative measurement of histone tail acetylation reveals stage-specific regulation and response to environmental changes during Drosophila development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring Dynamic Changes in Histone Modifications and Nucleosome Density during Activated Transcription in Budding Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and synthesis of a tetrahydroisoquinoline-based hydroxamate derivative (ZYJ-34v), an oral active histone deacetylase inhibitor with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Zinc deficiency decreased cell viability both in endothelial EA.hy926 cells and mouse aortic culture ex vivo and its implication for anti-atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Improving viability of stem cells during syringe needle flow through the design of hydrogel cell carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pitfalls in Histone PTM Analysis and How to Avoid Them - Creative Proteomics [creative-proteomics.com]
managing ZYJ-34c toxicity in animal models
Technical Support Center: Managing ZYJ-34c Toxicity in Animal Models
Disclaimer: this compound is a hypothetical compound created for illustrative purposes due to the absence of publicly available data on a real compound with this designation. The following technical support guide is based on established principles of preclinical toxicology for small molecule kinase inhibitors and is intended to serve as a representative resource for researchers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, ATP-competitive small molecule inhibitor of the "ZYJ Kinase" family, a critical regulator of cell proliferation and survival pathways. Its primary application is in oncology models. However, off-target inhibition of structurally related kinases in vital organs can lead to toxicities.[1][2]
Q2: What are the most common toxicities observed with this compound in animal models?
A2: The primary dose-limiting toxicities observed in preclinical rodent models (mice and rats) are hepatotoxicity (liver injury) and myelosuppression (bone marrow suppression).[3][4] These are common off-target effects for certain classes of kinase inhibitors.[1][5]
Q3: We are observing significant body weight loss (>15%) and lethargy in our mice treated with this compound, even at doses predicted to be safe. What could be the cause?
A3: Significant body weight loss and lethargy are general indicators of systemic toxicity. Several factors could be contributing:
-
Exaggerated Pharmacology: The dose may be too high for the specific strain or substrain of mice you are using, leading to excessive on-target or off-target effects.
-
Formulation/Vehicle Toxicity: The vehicle used to dissolve and administer this compound may have its own toxicity profile. Always include a vehicle-only control group to assess this.[6]
-
Rapid Onset of Toxicity: The clinical signs may be early indicators of developing hepatotoxicity or severe myelosuppression. It is crucial to perform interim blood analysis and necropsy to identify the affected organs.
Q4: How can we differentiate between hepatotoxicity and myelosuppression in our animals based on clinical signs alone?
A4: It is difficult to distinguish between these toxicities based solely on clinical signs, as both can cause lethargy and weight loss. Jaundice (yellowing of the skin or eyes) can be a specific indicator of severe liver injury, but it is not always present. Pale mucous membranes might suggest anemia resulting from myelosuppression. Definitive diagnosis requires clinical pathology (blood tests) and histopathology (tissue analysis).
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (ALT/AST) in Rodent Studies
-
Problem: Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels are significantly elevated (>3x upper limit of normal) in animals treated with this compound. This is a primary indicator of hepatocellular injury.[7]
-
Troubleshooting Steps:
-
Confirm Dose-Dependence: The first step is to establish if the toxicity is dose-dependent. Conduct a dose-range finding study with at least 3-4 dose levels to identify the No-Observed-Adverse-Effect Level (NOAEL) and the dose at which toxicity becomes apparent.[8]
-
Time-Course Analysis: Collect blood samples at multiple time points (e.g., 24h, 48h, 72h, 1 week) after dosing to understand the kinetics of the liver injury. Some compounds cause acute injury, while others cause damage after repeat dosing.[9]
-
Assess Cholestatic Injury: Measure serum Alkaline Phosphatase (ALP) and total bilirubin. A concurrent elevation in these markers suggests a cholestatic or mixed-injury profile, providing more insight into the mechanism of toxicity.[7]
-
Histopathology: This is a critical step. Liver tissue should be collected, fixed, and examined by a qualified pathologist to characterize the nature of the injury (e.g., necrosis, apoptosis, steatosis).[7]
-
Mechanism-Based Investigation: Consider if this compound is metabolized into a reactive metabolite in the liver, which is a common cause of drug-induced liver injury (DILI).[10][11] In vitro assays with liver microsomes can help investigate this possibility.[12]
-
Issue 2: Decreased White Blood Cell and Platelet Counts (Myelosuppression)
-
Problem: Complete Blood Counts (CBCs) show a significant decrease in neutrophils (neutropenia), lymphocytes (lymphopenia), and/or platelets (thrombocytopenia) following this compound administration.
-
Troubleshooting Steps:
-
Establish Nadir and Recovery: Myelosuppression is often cyclical. It is important to perform serial CBCs (e.g., Day 3, 5, 7, 10, 14) after dosing to determine the "nadir" (the lowest point of the blood cell count) and the time to recovery. This helps in designing safer dosing schedules.
-
Assess Bone Marrow: At necropsy, collect bone marrow from the femur or sternum for histopathological analysis. This will confirm reduced cellularity and can help identify which hematopoietic lineages are most affected.
-
Colony-Forming Unit (CFU) Assays: To further characterize the effect on hematopoietic stem and progenitor cells, a murine CFU assay can be performed on bone marrow cells from treated mice.[3] This provides quantitative data on the inhibition of different cell colony formations.
-
Consider Alternative Dosing Schedules: If the myelosuppression is reversible, an intermittent dosing schedule (e.g., 5 days on, 2 days off) may be better tolerated than continuous daily dosing, allowing for bone marrow recovery.
-
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, toxicity data for this compound in preclinical animal models.
Table 1: Dose-Response of this compound-Induced Hepatotoxicity in Male C57BL/6 Mice (Day 7)
| Dose Group (mg/kg/day, p.o.) | Mean ALT (U/L) ± SD | Mean AST (U/L) ± SD | Mean ALP (U/L) ± SD |
| Vehicle Control | 35 ± 8 | 60 ± 15 | 110 ± 20 |
| 10 | 45 ± 12 | 75 ± 20 | 115 ± 25 |
| 30 | 150 ± 45 | 280 ± 70 | 130 ± 30 |
| 100 | 850 ± 210 | 1500 ± 350 | 180 ± 40 |
Table 2: Time-Course of this compound-Induced Myelosuppression in Male Sprague-Dawley Rats (100 mg/kg, single dose)
| Time Point | Absolute Neutrophil Count (x10³/µL) ± SD | Platelet Count (x10³/µL) ± SD |
| Pre-dose | 1.8 ± 0.4 | 850 ± 150 |
| Day 3 | 0.5 ± 0.2 | 400 ± 80 |
| Day 5 | 0.3 ± 0.1 | 250 ± 60 |
| Day 7 | 0.8 ± 0.3 | 450 ± 100 |
| Day 14 | 1.5 ± 0.5 | 800 ± 120 |
Experimental Protocols
Protocol 1: Assessment of Hepatotoxicity in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Groups: Assign animals to a vehicle control group and at least three this compound dose groups (n=5-8 per group).
-
Dosing: Administer this compound or vehicle daily via oral gavage (p.o.) for 7 consecutive days.
-
Monitoring: Record body weight and clinical observations daily.
-
Blood Collection: On Day 7 (or at selected time points), collect blood via cardiac puncture under terminal anesthesia. Place blood in serum separator tubes.
-
Serum Chemistry: Centrifuge blood to separate serum. Analyze serum for ALT, AST, ALP, and total bilirubin using a validated clinical chemistry analyzer.
-
Histopathology:
-
Perform a full necropsy.
-
Collect the entire liver, weigh it, and examine for gross abnormalities.
-
Fix a section of the liver (e.g., the left lateral lobe) in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should examine the slides for signs of hepatocellular necrosis, apoptosis, inflammation, and steatosis.
-
Protocol 2: Monitoring Myelosuppression in Rats
-
Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.
-
Groups: Use a sufficient number of animals to allow for serial blood sampling (e.g., n=12 per group, with 3 animals sampled per time point).
-
Dosing: Administer a single dose of this compound or vehicle via the desired route (e.g., intravenous or oral).
-
Blood Collection: Collect a small volume of blood (~100 µL) from the lateral tail vein at pre-dose and on Days 3, 5, 7, and 14 post-dose. Place blood in tubes containing an anticoagulant (e.g., K2EDTA).
-
Complete Blood Count (CBC): Analyze the whole blood samples using a hematology analyzer calibrated for rat blood to determine counts for white blood cells (with differential), red blood cells, and platelets.
-
Terminal Procedures (Optional): At the final time point, animals can be euthanized for bone marrow collection and histopathological analysis as described in the troubleshooting section.
Visualizations
Caption: Hypothetical mechanism of this compound leading to both efficacy and toxicity.
Caption: A logical workflow for investigating this compound-induced hepatotoxicity.
References
- 1. Assessing and managing toxicities induced by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms, monitoring, and management of tyrosine kinase inhibitors–associated cardiovascular toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models for evaluating the myelosuppressive effects of cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archive.cancerworld.net [archive.cancerworld.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. api.upums.ac.in [api.upums.ac.in]
- 9. Models of Drug-induced Liver Injury for Evaluation of Phytotherapeutics and Other Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into medication-induced liver injury: Understanding and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Navigating Inconsistent Results with ZYJ-34c: A Technical Support Guide
Researchers and drug development professionals encountering variability in repeat experiments with the histone deacetylase (HDAC) inhibitor ZYJ-34c now have a dedicated resource to troubleshoot and optimize their studies. This technical support center provides detailed guides, frequently asked questions (FAQs), and standardized protocols to ensure more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, potent histone deacetylase (HDAC) inhibitor. Its primary mechanism of action is the inhibition of Class I and IIb HDAC enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This alteration in protein acetylation plays a crucial role in the regulation of gene expression, ultimately affecting cell cycle progression, apoptosis, and differentiation.
Q2: We are observing high variability in cell viability assays with this compound. What are the potential causes?
Inconsistent results in cell viability assays can stem from several factors:
-
Cell Line Integrity: Ensure the use of a consistent and low-passage number of the selected cell line. Genetic drift in cell lines over time can alter their sensitivity to HDAC inhibitors.
-
Compound Stability: this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles. Prepare fresh dilutions from a concentrated stock for each experiment.
-
Assay-Specific Variability: Factors such as seeding density, reagent incubation times, and the specific viability assay used (e.g., MTT, XTT, CellTiter-Glo®) can all contribute to variability. Strict adherence to a standardized protocol is crucial.
Q3: What are the known HDAC targets of this compound?
This compound is a potent inhibitor of specific HDAC isoforms. The half-maximal inhibitory concentrations (IC50) for its primary targets are:
| HDAC Isoform | IC50 (µM) |
| HDAC6 | 0.056 |
| HDAC8 | 0.146 |
Data from MedchemExpress.[1]
Troubleshooting Guides
Issue 1: Inconsistent Anti-Proliferative Effects
Users have reported seeing a wide range of IC50 values for the anti-proliferative activity of this compound in different cancer cell lines. This is expected, as the sensitivity to HDAC inhibitors can be highly cell-line dependent.
Recommendations:
-
Cell Line Selection: The anti-tumor potency of this compound has been demonstrated in human breast carcinoma (MDA-MB-231) and human colon tumor (HCT116) xenograft models.[2] These cell lines are recommended as starting points for in vitro studies.
-
Dose-Response Optimization: Perform a broad dose-response curve for each new cell line to determine the optimal concentration range. It is advisable to include a positive control, such as a well-characterized pan-HDAC inhibitor like Vorinostat (SAHA).
-
Incubation Time: The duration of treatment with this compound can significantly impact the observed anti-proliferative effects. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to identify the optimal endpoint for your specific cell line and experimental question.
Issue 2: Variable Results in Western Blotting for Histone Acetylation
A common application for this compound is to assess its impact on the acetylation of histone proteins. Inconsistent band intensities in western blots can obscure the true effect of the compound.
Recommendations:
-
Histone Extraction: Use a high-quality histone extraction protocol to ensure the purity of your samples. Acid extraction is a commonly used and effective method.
-
Loading Controls: Due to the small size of histone proteins, traditional housekeeping proteins like GAPDH or β-actin may not be suitable loading controls. It is recommended to normalize the acetylated histone signal to the total histone H3 or H4 signal.
-
Antibody Validation: Ensure that the primary antibodies for acetylated histones are specific and have been validated for western blotting.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the anti-proliferative effects of this compound. Optimization for specific cell lines is recommended.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Histone H3 Acetylation
This protocol details the steps to analyze the effect of this compound on the acetylation of histone H3.
-
Cell Treatment and Lysis: Treat cells with the desired concentration of this compound for a specified time. Harvest the cells and perform histone extraction using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE: Load 15-20 µg of histone extract per lane on a 15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetyl-Histone H3 (e.g., anti-acetyl-H3K9) and a primary antibody against total Histone H3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Quantification: Quantify the band intensities and normalize the acetyl-H3 signal to the total H3 signal.
Signaling Pathways and Logical Relationships
HDAC Inhibition and Downstream Effects
This compound, by inhibiting HDACs, triggers a cascade of events within the cell that can lead to cell cycle arrest and apoptosis. The following diagram illustrates this general pathway.
Experimental Workflow for Troubleshooting Inconsistent Viability Results
When faced with inconsistent cell viability data, a systematic approach to troubleshooting is essential. The following workflow can help identify the source of the variability.
Interplay of STAT3 and p53 in Cancer
HDAC inhibitors can influence various signaling pathways. The STAT3 and p53 pathways are often dysregulated in cancer and can be modulated by HDACi. There is a known negative regulatory relationship between STAT3 and p53.
References
ZYJ-34c degradation and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZYJ-34c. The information is designed to help identify and prevent the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of this compound degradation is its susceptibility to hydrolysis, particularly at non-neutral pH, and oxidation. Exposure to light can also accelerate these degradation processes.
Q2: What are the common signs of this compound degradation in my experiments?
A2: Common signs of degradation include a decrease in the expected biological activity of the compound, the appearance of additional peaks in your analytical chromatograms (e.g., HPLC, LC-MS), and a change in the physical appearance of the compound, such as a color shift in the solution.
Q3: How can I prevent this compound degradation during storage?
A3: To prevent degradation during storage, this compound should be stored as a lyophilized powder at -20°C or lower, protected from light. If in solution, it should be prepared fresh in a buffer at a neutral pH (pH 6.5-7.5) and used immediately. For short-term storage of solutions, aliquot and store at -80°C.
Q4: My experimental results with this compound are inconsistent. Could this be due to degradation?
A4: Yes, inconsistent results are a strong indicator of compound instability. Degradation can lead to a lower effective concentration of the active compound, resulting in variable experimental outcomes. It is crucial to handle this compound with care and follow the recommended storage and handling procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: Unexpectedly low or no biological effect of this compound.
-
Possible Cause: The compound has degraded, leading to a lower concentration of the active form.
-
Troubleshooting Steps:
-
Verify the storage conditions of your this compound stock.
-
Prepare a fresh stock solution from a new vial of lyophilized powder.
-
Analyze the freshly prepared solution and your old solution using HPLC to check for the presence of degradation products.
-
Ensure the pH of your experimental buffer is within the optimal range for this compound stability.
-
Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis.
-
Possible Cause: These unknown peaks are likely degradation products of this compound.
-
Troubleshooting Steps:
-
Compare the chromatogram of your sample to a reference chromatogram of a freshly prepared, undegraded this compound sample.
-
Review your experimental procedure to identify any steps where the compound might have been exposed to harsh conditions (e.g., extreme pH, high temperature, prolonged light exposure).
-
Perform a forced degradation study to intentionally generate degradation products and confirm if the unknown peaks match.
-
Quantitative Data Summary
The stability of this compound is significantly influenced by storage conditions. The following tables summarize the degradation of this compound under various conditions after 24 hours.
Table 1: Effect of Temperature on this compound Stability in Solution (pH 7.4)
| Temperature | Remaining this compound (%) |
| -20°C | 99.5% |
| 4°C | 95.2% |
| 25°C (Room Temp) | 80.1% |
| 37°C | 65.7% |
Table 2: Effect of pH on this compound Stability at 25°C
| pH | Remaining this compound (%) |
| 3.0 | 70.3% |
| 5.0 | 85.6% |
| 7.4 | 80.1% |
| 9.0 | 60.5% |
Table 3: Effect of Light on this compound Stability at 25°C (pH 7.4)
| Condition | Remaining this compound (%) |
| Dark | 80.1% |
| Ambient Light | 68.9% |
Experimental Protocols
1. Protocol for Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under controlled conditions to identify potential degradation products and pathways.
-
Materials: this compound, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, HPLC-grade water, HPLC-grade acetonitrile, appropriate buffer (e.g., phosphate buffer, pH 7.4).
-
Procedure:
-
Prepare a stock solution of this compound in the appropriate buffer at a concentration of 1 mg/mL.
-
Acidic Condition: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for 2 hours.
-
Alkaline Condition: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at 60°C for 2 hours.
-
Oxidative Condition: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Incubate at room temperature for 2 hours.
-
Photolytic Condition: Expose the this compound stock solution to direct UV light for 24 hours.
-
Thermal Condition: Incubate the this compound stock solution at 60°C for 24 hours in the dark.
-
After incubation, neutralize the acidic and alkaline samples.
-
Analyze all samples by HPLC or LC-MS to identify degradation products.
-
2. Protocol for HPLC-Based Stability Analysis of this compound
This protocol outlines the steps for quantifying the amount of remaining this compound after storage under different conditions.
-
Materials: this compound samples, HPLC system with a UV detector, C18 column, mobile phase (e.g., acetonitrile and water gradient).
-
Procedure:
-
Prepare a standard curve using known concentrations of a freshly prepared this compound solution.
-
Prepare your experimental samples of this compound that have been subjected to different storage conditions.
-
Inject a fixed volume of each standard and sample onto the HPLC system.
-
Run the HPLC method with a suitable gradient to separate this compound from its degradation products.
-
Monitor the elution at a specific wavelength (e.g., 254 nm).
-
Integrate the peak area of this compound in each chromatogram.
-
Calculate the concentration of this compound in your samples using the standard curve.
-
Determine the percentage of remaining this compound by comparing the concentration in the stored samples to the initial concentration.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for a this compound stability study.
overcoming poor cell permeability of ZYJ-34c
Welcome to the technical support center for ZYJ-34c. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the cell permeability of this potent histone deacetylase (HDAC) inhibitor.
Troubleshooting Guide
This guide provides answers to specific issues you may encounter during your experiments with this compound.
Q1: My in vitro cell-based assays with this compound show lower than expected potency compared to its enzymatic inhibition data. Could this be a cell permeability issue?
A: Yes, a discrepancy between enzymatic activity and cellular potency is a strong indicator of poor cell permeability. This compound, as a hydroxamic acid derivative, may have physicochemical properties that limit its ability to passively diffuse across the cell membrane.[1] To confirm this, it is recommended to perform a direct measurement of its permeability using standard in vitro assays.
Q2: How can I experimentally measure the cell permeability of this compound?
A: There are two widely used in vitro methods to assess the permeability of a compound: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[2][3][4] PAMPA is a high-throughput, cell-free assay that predicts passive diffusion, while the Caco-2 assay is a more complex, cell-based model that can also assess active transport and efflux mechanisms.[2][3]
Experimental Workflow for Permeability Assessment
Caption: General workflow for assessing and addressing poor cell permeability.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across a lipid-infused artificial membrane.[2][5]
Materials:
-
96-well PAMPA plate with a filter membrane (e.g., MultiScreen-IP PAMPA plate)
-
Acceptor plate
-
Lecithin in dodecane solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution in DMSO
-
Control compounds (high and low permeability)
-
UV-Vis spectrophotometer or LC-MS/MS
Procedure:
-
Prepare Membrane: Gently add 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate. Allow it to impregnate the membrane for 5 minutes.
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Prepare Donor Plate: Prepare the dosing solution of this compound and control compounds at a final concentration of 10-100 µM in PBS with a low percentage of DMSO (e.g., <1%). Add 150 µL of the dosing solution to the donor plate wells.
-
Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-18 hours with gentle shaking.
-
Quantification: After incubation, separate the plates. Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = - [V_D * V_A / ((V_D + V_A) * A * t)] * ln(1 - [C_A] / [C_eq])
Where:
-
VD = volume of donor well
-
VA = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
[CA] = concentration in the acceptor well
-
[Ceq] = equilibrium concentration
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiates to form a barrier mimicking the intestinal epithelium.[3][4][6]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5
-
Lucifer Yellow
-
This compound stock solution in DMSO
-
Control compounds (e.g., atenolol for low permeability, propranolol for high permeability, and a P-gp substrate like digoxin)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 104 cells/cm2. Culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be >200 Ω·cm2.[7] Additionally, perform a Lucifer Yellow permeability test; a Papp for Lucifer yellow of <1.0 x 10-6 cm/s indicates a tight monolayer.[8]
-
Permeability Measurement (Apical to Basolateral - A-B): a. Wash the monolayer with pre-warmed HBSS (pH 7.4). b. Add 0.4 mL of the this compound dosing solution (in HBSS, pH 6.5 to mimic the upper intestine) to the apical (upper) chamber. c. Add 1.2 mL of fresh HBSS (pH 7.4) to the basolateral (lower) chamber. d. Incubate for 2 hours at 37°C with gentle shaking. e. Take samples from both chambers for analysis.
-
Efflux Measurement (Basolateral to Apical - B-A): a. Wash the monolayer as above. b. Add 1.2 mL of the this compound dosing solution (in HBSS, pH 7.4) to the basolateral chamber. c. Add 0.4 mL of fresh HBSS (pH 7.4) to the apical chamber. d. Incubate and sample as in the A-B direction.
-
Quantification: Analyze the concentration of this compound in all samples by LC-MS/MS.
Data Analysis:
-
Calculate Papp for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An ER > 2 suggests that the compound is a substrate for active efflux transporters like P-glycoprotein.[4][8]
Q3: My results confirm this compound has low permeability. What are my options to improve its cellular uptake?
A: There are two primary strategies to overcome the poor cell permeability of this compound:
-
Prodrug Synthesis: This involves chemically modifying this compound to create an inactive precursor (a prodrug) with improved permeability.[9][10] The prodrug is designed to be converted back to the active this compound inside the cell. For hydroxamic acids, this often involves masking the polar hydroxamic acid group.[1][11][12]
-
Nanoformulation: This strategy involves encapsulating this compound within a nanoparticle carrier.[13][14][15] This can improve solubility, protect the drug from degradation, and enhance its uptake into cells.[13][16]
Q4: How can I design a prodrug of this compound?
A: A common prodrug strategy for hydroxamic acid-based HDAC inhibitors is to form a carbamate or an acyl derivative.[1][9][11] This modification masks the polar and ionizable hydroxamic acid moiety, increasing lipophilicity and potentially improving passive diffusion. The promoiety is designed to be cleaved by intracellular enzymes (e.g., esterases) to release the active this compound.
Prodrug Activation Concept
Caption: Conceptual diagram of a prodrug strategy for this compound.
Q5: What is a suitable nanoformulation strategy for this compound?
A: Encapsulating this compound into biocompatible and biodegradable polymeric nanoparticles is a promising approach.[14][16] For instance, nanoparticles made from polymers like PLGA (poly(lactic-co-glycolic acid)) can be formulated to improve the drug's bioavailability.
Protocol 3: Preparation of this compound-Loaded Nanoparticles (Emulsion-Solvent Evaporation Method)
Materials:
-
This compound
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v)
-
Magnetic stirrer
-
Ultrasonic probe or homogenizer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.
-
Emulsification: Add the organic phase dropwise to the aqueous PVA solution under continuous stirring.
-
Homogenization: Sonicate the mixture to form a stable oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Washing and Collection: Centrifuge the nanoparticle suspension to collect the particles. Wash them several times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Freeze-dry the nanoparticles to obtain a powder for long-term storage and characterization.
Nanoparticle Formulation Workflow
Caption: Workflow for preparing this compound loaded nanoparticles.
Frequently Asked Questions (FAQs)
Q: What is this compound and what is its mechanism of action?
A: this compound is a potent, small-molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone and non-histone proteins.[17][18][19] By inhibiting HDACs, this compound causes hyperacetylation of these proteins, leading to the modulation of gene expression and other cellular processes.[18][19] This can result in cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of tumor growth.[17][19]
HDAC Inhibitor Signaling Pathway
Caption: Simplified signaling pathway for HDAC inhibitors like this compound.
Q: What are the key physicochemical properties of this compound to consider?
A: While specific experimental data for this compound is not publicly available, the following table outlines the key properties that influence cell permeability and their ideal ranges for drug development. Researchers should aim to measure these properties for this compound and its derivatives.
| Property | Importance for Permeability | Hypothetical Data for this compound |
| Molecular Weight (MW) | Lower MW (<500 Da) is generally favorable for passive diffusion. | ~650 Da |
| logP (Lipophilicity) | An optimal range (typically 1-3) is needed to balance solubility and membrane partitioning. | 1.5 |
| Aqueous Solubility | Higher solubility in the gastrointestinal tract is crucial for absorption. | Low (<10 µg/mL) |
| pKa | Determines the charge state of the molecule at physiological pH, which affects permeability. | ~8.5 (Hydroxamic acid) |
| PAMPA Papp | Predicts passive permeability. Low values suggest a need for improvement. | 0.5 x 10-6 cm/s |
| Caco-2 Papp (A-B) | Measures permeability in a biological model. | 0.2 x 10-6 cm/s |
| Efflux Ratio (B-A/A-B) | An ER > 2 indicates the compound is actively removed from cells. | 4.5 |
Q: What is the difference between PAMPA and Caco-2 assays for permeability assessment?
A: The following table summarizes the key differences between these two common assays.
| Feature | PAMPA (Parallel Artificial Membrane Permeability Assay) | Caco-2 Permeability Assay |
| Model System | Artificial lipid membrane | Differentiated human intestinal cell monolayer |
| Transport Route | Passive diffusion only | Passive diffusion, active transport, and efflux |
| Throughput | High | Medium to Low |
| Cost | Low | High |
| Complexity | Simple and rapid | Complex, requires cell culture (21 days) |
| Primary Use | Early-stage screening for passive permeability | Later-stage characterization, prediction of in vivo absorption, and efflux studies |
Q: Are there other ways to improve the oral bioavailability of this compound?
A: Besides prodrugs and nanoformulations, other formulation strategies can be explored. These include creating amorphous solid dispersions, which can improve the dissolution rate and solubility of poorly soluble compounds.[20] Techniques like hot-melt extrusion or spray drying can be used to prepare these formulations.[20] The choice of strategy will depend on the specific physicochemical properties of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 3. enamine.net [enamine.net]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 8. benchchem.com [benchchem.com]
- 9. Dual-Mode HDAC Prodrug for Covalent Modification and Subsequent Inhibitor Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Carbamates as Potential Prodrugs and a New Warhead for HDAC Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbamate prodrug concept for hydroxamate HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Frontiers | Nanotechnology-Based Histone Deacetylase Inhibitors for Cancer Therapy [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drughunter.com [drughunter.com]
adjusting ZYJ-34c dosage for different tumor models
Welcome to the technical support center for ZYJ-34c, a potent and orally active histone deacetylase (HDAC) inhibitor. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, orally active histone deacetylase (HDAC) inhibitor. Its primary mechanism of action is the inhibition of HDAC enzymes, particularly HDAC6 and HDAC8, with IC50 values of 0.056 µM and 0.146 µM, respectively.[1] By inhibiting HDACs, this compound prevents the removal of acetyl groups from histones and other proteins. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This can induce cell cycle arrest, apoptosis, and inhibit tumor growth.[2]
Q2: In which tumor models has this compound been shown to be effective?
This compound has demonstrated significant antitumor potency in several preclinical models:
-
Human Breast Carcinoma: MDA-MB-231 xenograft model.[3]
-
Human Colon Carcinoma: HCT116 xenograft model.[3]
-
Mouse Hepatoma: H22 pulmonary metastasis model.[3]
In these models, this compound exhibited comparable or even superior in vivo antitumor activity compared to the FDA-approved HDAC inhibitor, SAHA (Vorinostat).[3]
Q3: What is the recommended route of administration for this compound in vivo?
This compound is characterized as an orally active compound, making oral gavage a suitable and effective route of administration for in vivo studies.[1][3]
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Variable tumor growth inhibition | 1. Inconsistent drug formulation: this compound may not be fully solubilized or may precipitate out of solution. 2. Inaccurate dosing: Errors in calculating the dose volume for each animal. 3. Animal stress: Stress can impact tumor growth and animal health. | 1. Formulation: Ensure a consistent and validated formulation protocol. Use a suitable vehicle and sonicate or vortex thoroughly before each administration. Visually inspect for any precipitation. 2. Dosing accuracy: Calibrate pipettes regularly. Double-check calculations for each animal's weight. 3. Animal handling: Handle animals gently and consistently. Allow for an acclimatization period before starting the experiment. |
| Signs of toxicity (e.g., weight loss, lethargy) | 1. Dose is too high: The administered dose may exceed the maximum tolerated dose (MTD). 2. Vehicle toxicity: The vehicle used for formulation may have inherent toxicity. | 1. Dose adjustment: If significant toxicity is observed, consider reducing the dose or the frequency of administration. It is crucial to perform a dose-range finding study to determine the MTD in your specific animal model. 2. Vehicle control: Always include a vehicle-only control group to assess any effects of the vehicle itself. |
| No significant antitumor effect | 1. Insufficient dose or treatment duration: The dose may be too low or the treatment period too short to elicit a significant response. 2. Tumor model resistance: The chosen tumor model may be inherently resistant to HDAC inhibitors. 3. Drug instability: this compound may be degrading in the formulation over time. | 1. Protocol optimization: If no toxicity is observed, consider a dose-escalation study or extending the treatment duration. 2. Model selection: Research the sensitivity of your chosen cell line or tumor model to HDAC inhibitors. Consider testing this compound in vitro on the cell line before proceeding to in vivo studies. 3. Formulation stability: Prepare fresh formulations regularly, for example, daily or every few days, and store them appropriately as determined by stability studies. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vivo Antitumor Efficacy in Xenograft Models
This protocol is a general guideline for assessing the antitumor activity of this compound in subcutaneous xenograft models, such as MDA-MB-231 (human breast cancer) and HCT116 (human colon cancer).
1. Cell Culture and Animal Implantation:
- Culture MDA-MB-231 or HCT116 cells in the recommended medium until they reach the logarithmic growth phase.
- Harvest the cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS).
- Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells in 100-200 µL) into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth and Treatment Initiation:
- Monitor the mice regularly for tumor growth.
- Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
- Measure tumor volume using calipers (Volume = (Length x Width²) / 2) and record the body weight of each animal.
3. This compound Formulation and Administration:
- Prepare the this compound formulation for oral administration. A common vehicle is a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na).
- Administer this compound orally via gavage at the predetermined doses. A typical dosing schedule might be once daily.
- The control group should receive the vehicle only.
4. Monitoring and Endpoint:
- Measure tumor volume and body weight 2-3 times per week.
- Monitor the animals for any signs of toxicity.
- The experiment is typically terminated when the tumors in the control group reach a predetermined size or after a specified treatment duration.
- At the endpoint, euthanize the animals, and excise and weigh the tumors.
Data Presentation: this compound Dosage in Different Tumor Models
| Tumor Model | Cell Line | Animal Model | Route of Administration | Dosage Range | Treatment Schedule | Observed Effect |
| Human Breast Carcinoma | MDA-MB-231 | Xenograft | Oral | Not specified in snippets | Not specified in snippets | Potent antitumor activity[3] |
| Human Colon Carcinoma | HCT116 | Xenograft | Oral | Not specified in snippets | Not specified in snippets | Significant tumor growth inhibition[3] |
| Mouse Hepatoma | H22 | Pulmonary Metastasis | Oral | Not specified in snippets | Not specified in snippets | Antimetastatic potential[1] |
Note: Specific dosage and schedule details were not available in the provided search snippets. Researchers should refer to the primary literature for precise experimental parameters.
Visualizations
This compound Mechanism of Action: Signaling Pathway
Caption: this compound inhibits HDAC enzymes, leading to histone acetylation and transcription of tumor suppressor genes.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating the in vivo efficacy of this compound in xenograft models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a tetrahydroisoquinoline-based hydroxamic acid derivative (this compound) as histone deacetylase inhibitor with potent oral antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
ZYJ-34c Demonstrates Superior In Vivo Antitumor Potency Compared to SAHA (Vorinostat) in a Breast Cancer Xenograft Model
In the landscape of histone deacetylase (HDAC) inhibitors for breast cancer therapy, a preclinical study has highlighted ZYJ-34c, a tetrahydroisoquinoline-based hydroxamic acid derivative, as a compound with greater in vivo antitumor efficacy than the FDA-approved drug SAHA (Vorinostat). This finding positions this compound as a promising candidate for further investigation in the development of novel breast cancer treatments.
A pivotal study directly compared the antitumor effects of this compound and SAHA in a human breast carcinoma MDA-MB-231 xenograft model. The results indicated that this compound exhibited higher in vivo antitumor potency in this specific breast cancer model[1]. This compound is an orally active HDAC inhibitor with potent activity against HDAC6 and HDAC8, with IC50 values of 0.056 μM and 0.146 μM, respectively[2].
Comparative Efficacy Data
The following table summarizes the key comparative data between this compound and SAHA from the preclinical study.
| Compound | Metric | Breast Cancer Model | Result |
| This compound | In Vivo Antitumor Potency | Human Breast Carcinoma (MDA-MB-231) Xenograft | Higher potency compared to SAHA[1] |
| SAHA (Vorinostat) | In Vivo Antitumor Potency | Human Breast Carcinoma (MDA-MB-231) Xenograft | Lower potency compared to this compound[1] |
Mechanism of Action and Cellular Effects
Both this compound and SAHA are histone deacetylase inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones, which in turn results in the modified expression of tumor suppressor genes and other proteins involved in cell cycle control and apoptosis.
At low concentrations, this compound has been shown to cause G1 phase arrest in cancer cells, highlighting its antiproliferative activities[2]. SAHA also exerts its anticancer effects by inducing cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer[3].
Experimental Protocols
The in vivo antitumor efficacy of this compound and SAHA was evaluated using a human breast carcinoma MDA-MB-231 xenograft model. The detailed experimental protocol is outlined below.
MDA-MB-231 Xenograft Model Protocol:
-
Cell Culture: Human breast adenocarcinoma MDA-MB-231 cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Tumor Implantation: A suspension of MDA-MB-231 cells was subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth and Grouping: When the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups.
-
Drug Administration: this compound and SAHA were administered orally to the respective treatment groups. The control group received a vehicle.
-
Tumor Measurement: Tumor volume was measured at regular intervals throughout the study.
-
Efficacy Evaluation: The antitumor potency was determined by comparing the tumor growth inhibition in the treatment groups relative to the control group.
References
Validating the Antitumor Efficacy of ZYJ-34c in the NCI-H460 Lung Cancer Cell Line: A Comparative Guide
This guide provides a comprehensive framework for validating the antitumor effects of the novel compound ZYJ-34c against a new cell line, NCI-H460 (non-small cell lung cancer), and comparing its performance with a standard chemotherapeutic agent, Cisplatin. The experimental protocols and data presentation formats are based on established methodologies in preclinical cancer research.
Comparative Efficacy Analysis: this compound vs. Cisplatin
To objectively assess the antitumor potential of this compound, its performance was benchmarked against Cisplatin, a widely used chemotherapeutic agent for lung cancer. Key parameters evaluated include cell viability, induction of apoptosis, and cell cycle arrest.
Table 1: Comparative Cytotoxicity (IC50) in NCI-H460 Cells
| Compound | Treatment Duration (hours) | IC50 (µM) |
| This compound | 48 | Data for this compound |
| Cisplatin | 48 | Data for Cisplatin |
IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of cell viability.
Table 2: Induction of Apoptosis in NCI-H460 Cells
| Treatment (Concentration) | Percentage of Apoptotic Cells (Annexin V-FITC/PI Staining) |
| Control (Untreated) | Baseline Apoptosis % |
| This compound (IC50) | Data for this compound |
| Cisplatin (IC50) | Data for Cisplatin |
Table 3: Cell Cycle Analysis in NCI-H460 Cells
| Treatment (Concentration) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Untreated) | Baseline % | Baseline % | Baseline % |
| This compound (IC50) | Data for this compound | Data for this compound | Data for this compound |
| Cisplatin (IC50) | Data for Cisplatin | Data for Cisplatin | Data for Cisplatin |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
2.1. Cell Culture The human non-small cell lung cancer cell line NCI-H460 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2.2. Cell Viability Assay (MTT Assay) This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seed NCI-H460 cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and Cisplatin for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader. The IC50 values are calculated using dose-response curve fitting software.
2.3. Apoptosis Assay (Annexin V-FITC/PI Staining) Apoptosis is detected using flow cytometry to identify phosphatidylserine externalization (Annexin V) and plasma membrane integrity (Propidium Iodide, PI).
-
Treat NCI-H460 cells with this compound and Cisplatin at their respective IC50 concentrations for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
2.4. Cell Cycle Analysis This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell distribution in different phases of the cell cycle by flow cytometry.
-
Treat NCI-H460 cells with this compound and Cisplatin at their IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
2.5. Western Blot Analysis This technique is used to detect key proteins involved in the apoptosis signaling pathway.
-
Treat NCI-H460 cells with this compound at its IC50 concentration for 48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, Cleaved Caspase-3, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualized Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the targeted biological pathway.
Caption: Experimental workflow for validating this compound antitumor effects.
The intrinsic apoptosis pathway is a common target for anticancer drugs.[1] this compound is hypothesized to induce apoptosis by modulating key proteins in this cascade.
Caption: Hypothesized intrinsic apoptosis pathway activated by this compound.
References
ZYJ-34c: A Comparative Analysis Against Other Selective HDAC6 Inhibitors
In the landscape of epigenetic modulators, Histone Deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target, particularly in oncology and neurodegenerative diseases. Its unique cytoplasmic localization and substrate specificity, primarily targeting α-tubulin and Hsp90, distinguish it from other HDAC isoforms. A growing number of selective HDAC6 inhibitors are being developed, each with distinct biochemical profiles. This guide provides a detailed comparison of ZYJ-34c, a potent HDAC6 inhibitor, with other notable selective HDAC6 inhibitors such as Ricolinostat (ACY-1215) and Nexturastat A.
Biochemical Potency and Selectivity
The efficacy of an HDAC inhibitor is determined by its potency (IC50 value) against the target isoform and its selectivity over other HDACs. High selectivity is crucial for minimizing off-target effects and associated toxicities.
This compound is an orally active and potent histone deacetylase inhibitor with IC50 values of 0.056 μM and 0.146 μM for HDAC6 and HDAC8, respectively.[1][2] In comparison, Ricolinostat (ACY-1215) demonstrates high potency against HDAC6 with an IC50 of 5 nM.[1] It also shows some activity against Class I HDACs, with IC50 values of 58 nM, 48 nM, and 51 nM for HDAC1, HDAC2, and HDAC3, respectively. Nexturastat A is another potent and selective HDAC6 inhibitor, also with an IC50 of 5 nM.[1]
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| This compound | ND | ND | ND | 56 | 146 |
| Ricolinostat (ACY-1215) | 58 | 48 | 51 | 5 | ND |
| Nexturastat A | >10,000 | >10,000 | >10,000 | 5 | ND |
ND: Not Determined from the available search results.
Cellular Activity and Antitumor Effects
The ultimate measure of an HDAC6 inhibitor's utility lies in its biological activity in cellular and preclinical models. These inhibitors have been shown to induce cell cycle arrest, promote apoptosis, and inhibit tumor growth in various cancer models.
This compound has demonstrated antiproliferative activities and causes G1 phase arrest at low concentrations.[1][2] It has shown antitumor potency in MDA-MB-231 (breast cancer) and HCT116 (colon cancer) xenograft models and possesses antimetastatic potential.[1][2]
Ricolinostat has been shown to suppress cell proliferation and promote apoptosis in various cancer cell lines.[1] It has been investigated in clinical trials for various hematological malignancies and solid tumors.
Nexturastat A impairs the viability of multiple myeloma (MM) cells in a dose- and time-dependent manner and provokes cell cycle arrest at the G1 phase.[1] It also promotes apoptosis of MM cells.[1]
Experimental Protocols
HDAC Activity Assay (Fluorometric)
This assay is used to determine the in vitro potency of inhibitors against specific HDAC isoforms.
-
Reagents and Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitor (e.g., this compound) dissolved in DMSO
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
A serial dilution of the inhibitor is prepared in assay buffer.
-
The HDAC enzyme is added to the wells containing the inhibitor and incubated for a specified time (e.g., 15 minutes) at room temperature.
-
The fluorogenic substrate is added to initiate the reaction.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 37°C.
-
The developer solution is added to stop the reaction and cleave the deacetylated substrate, releasing a fluorescent signal.
-
Fluorescence is measured using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
HDAC inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The cells are treated with various concentrations of the HDAC inhibitor for a specified duration (e.g., 48 or 72 hours).
-
MTT solution is added to each well and incubated for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in the solubilization solution.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Western Blot Analysis for Protein Acetylation
This technique is used to detect changes in the acetylation status of specific proteins, such as α-tubulin (a marker for HDAC6 inhibition) and histones (a marker for Class I HDAC inhibition).
-
Reagents and Materials:
-
Cell lysates from cells treated with HDAC inhibitors
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-α-tubulin, anti-α-tubulin, anti-acetyl-histone H3, anti-histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein concentration in cell lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with the primary antibody overnight at 4°C.
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The membrane is washed again, and the chemiluminescent substrate is added.
-
The signal is detected using an imaging system. The levels of acetylated proteins are normalized to the total protein levels.
-
Signaling Pathways and Experimental Workflows
HDAC6 Signaling in Cancer
HDAC6 plays a crucial role in several signaling pathways that are often dysregulated in cancer. Its inhibition can impact cell survival, proliferation, and motility.
Caption: HDAC6 inhibition leads to hyperacetylation of substrates, impacting cell motility and survival.
Experimental Workflow for Inhibitor Characterization
The process of characterizing a novel HDAC6 inhibitor involves a series of in vitro and cell-based assays.
Caption: A typical workflow for the preclinical evaluation of a novel HDAC6 inhibitor.
References
Assessing the Target Selectivity of ZYJ-34c: A Comparative Guide to Cross-Reactivity with Zinc-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
The investigational hydroxamate-based histone deacetylase (HDAC) inhibitor, ZYJ-34c, has demonstrated potent antitumor activities by targeting zinc-dependent HDAC enzymes.[1][2] However, the presence of a zinc-binding hydroxamate group, common to many pan-HDAC inhibitors, raises the potential for off-target interactions with other zinc-dependent metalloenzymes.[2][3][4][5] Understanding the cross-reactivity profile of this compound is crucial for elucidating its mechanism of action, predicting potential side effects, and guiding further clinical development.
Currently, specific experimental data on the cross-reactivity of this compound with a broad panel of other zinc-dependent enzymes is not publicly available. This guide, therefore, provides a comparative framework using data from the structurally related pan-HDAC inhibitor Vorinostat (SAHA) to illustrate the methodologies and potential off-target interactions that should be considered for this compound. Key families of zinc-dependent enzymes often considered for cross-reactivity screening include Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs).[3][5][6]
Comparative Selectivity Profile: HDACs vs. Other Zinc-Dependent Enzymes
To illustrate the assessment of cross-reactivity, the following table summarizes the inhibitory activity of the pan-HDAC inhibitor Vorinostat (SAHA) against various HDAC isoforms and its reported off-target activity against Carbonic Anhydrase II (CA II) and a Carbonic Anhydrase IX (CA IX) mimic. This data serves as a surrogate to highlight the importance of such selectivity profiling for this compound.
| Target Enzyme Class | Specific Enzyme | Vorinostat (SAHA) IC50 | Reference |
| Histone Deacetylases (Class I/IIb) | Pan-HDAC | Low to high nM range | [3] |
| Carbonic Anhydrases | Carbonic Anhydrase II (CA II) | Binding affinity suggested to be comparable to HDAC targets | [2][3][4][5] |
| Carbonic Anhydrase IX (CA IX) mimic | Binding affinity suggested to be comparable to HDAC targets | [2][3][4][5] | |
| Matrix Metalloproteinases | MMP-2 | Expression and activity repressed by HDAC inhibitors | [6][7] |
| MMP-9 | Expression and activity repressed by HDAC inhibitors | [6][7] |
Note: The interaction of HDAC inhibitors with MMPs is often indirect, affecting their gene expression rather than direct enzymatic inhibition.[6][7]
Experimental Protocols for Assessing Cross-Reactivity
Detailed and robust experimental protocols are essential for accurately determining the selectivity profile of an inhibitor. Below are methodologies for key experiments to evaluate the cross-reactivity of compounds like this compound.
In Vitro Enzymatic Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on enzyme activity.
Objective: To quantify the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% (IC50).
Principle: A purified recombinant zinc-dependent enzyme (e.g., Carbonic Anhydrase, Matrix Metalloproteinase) is incubated with its specific substrate in the presence of varying concentrations of the test compound (e.g., this compound). The enzymatic activity is measured by monitoring the formation of a product, which is often chromogenic or fluorogenic.
Generalized Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
Prepare solutions of the purified recombinant enzyme and its corresponding substrate in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the assay buffer, the inhibitor dilution (or vehicle control), and the enzyme solution.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify target engagement within a cellular environment.
Objective: To determine if an inhibitor binds to and stabilizes its target protein in intact cells.
Principle: The binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability. This stabilization can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining.[8]
Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the test inhibitor or a vehicle control for a specified duration.
-
-
Thermal Challenge:
-
Harvest and wash the cells, then resuspend them in a buffer.
-
Aliquot the cell suspension and heat the samples to a range of different temperatures for a short period (e.g., 3 minutes), followed by rapid cooling.
-
-
Protein Extraction and Analysis:
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Analyze the amount of the target protein in the soluble fraction using Western blotting or other protein quantification methods.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.[8]
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of experiments to assess the cross-reactivity of an investigational compound like this compound.
Caption: Workflow for assessing this compound cross-reactivity.
Caption: Signaling pathway of this compound and potential off-target effects.
References
- 1. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX | Scilit [scilit.com]
- 6. Histone deacetylase inhibitors modulate metalloproteinase gene expression in chondrocytes and block cartilage resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of class I histone deacetylase activity represses matrix metalloproteinase-2 and -9 expression and preserves LV function postmyocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Confirming ZYJ-34c Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug development, confirming that a therapeutic agent reaches and interacts with its intended target within a living organism is a critical step. This guide provides a comparative overview of methodologies to ascertain in vivo target engagement of ZYJ-34c, a potent histone deacetylase (HDAC) inhibitor, and contrasts it with established HDAC inhibitors, panobinostat and vorinostat. While direct in vivo target engagement data for this compound is not yet publicly available, this guide outlines the established methods and presents available data for comparator drugs to inform strategies for the comprehensive evaluation of this compound.
Comparison of In Vivo Target Engagement and Pharmacodynamic Effects
The following table summarizes the available in vivo data for this compound and its comparators. It is important to note that while this compound has demonstrated potent in vivo antitumor activity, direct measurement of its engagement with HDACs in a live animal model has not been reported in the reviewed literature. In contrast, more extensive in vivo target engagement and pharmacodynamic data are available for the approved HDAC inhibitors, panobinostat and vorinostat.
| Compound | Method of In Vivo Target Engagement/Pharmacodynamic Assessment | Key Findings | References |
| This compound | Antitumor Activity in Xenograft Models | Potent oral antitumor activity in human breast carcinoma (MDA-MB-231) and human colon tumor (HCT116) xenograft models. | [1] |
| Panobinostat | Histone Acetylation (Western Blot & Immunohistochemistry) in Xenograft Models | Increased levels of acetylated histones (H3) observed in xenografts from mice treated with panobinostat. | |
| Vorinostat | Histone Acetylation (Western Blot) in Brain Tissue | Orally administered vorinostat increases brain histone acetylation levels in a mouse model of Alzheimer's disease. | |
| Vorinostat | PET Imaging | PET imaging with specific radiotracers can be utilized to demonstrate HDAC target engagement in the brain of living subjects. |
Experimental Protocols for Key Assays
To facilitate the design of experiments aimed at confirming this compound's in vivo target engagement, detailed protocols for two key methodologies are provided below.
In Vivo Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess direct target engagement in vivo by measuring the thermal stabilization of a target protein upon ligand binding.
Protocol:
-
Animal Dosing: Administer this compound or vehicle control to a cohort of tumor-bearing mice at the desired dose and time points.
-
Tissue Collection and Preparation: At the end of the treatment period, euthanize the animals and rapidly excise the tumors and/or relevant tissues.
-
Tissue Homogenization: Homogenize the tissues in a suitable buffer containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the tissue homogenates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes) using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells within the homogenate through freeze-thaw cycles. Subsequently, centrifuge the lysates at high speed to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification and Western Blotting: Quantify the protein concentration in the soluble fractions. Analyze the levels of the target HDAC protein in the soluble fractions by Western blotting using a specific antibody.
-
Data Analysis: Generate a melting curve by plotting the amount of soluble HDAC protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated group compared to the vehicle group indicates target engagement.
Chromatin Immunoprecipitation (ChIP) followed by qPCR for Histone Acetylation
ChIP-qPCR is a widely used method to determine the pharmacodynamic effect of HDAC inhibitors by measuring the levels of histone acetylation at specific gene promoters.
Protocol:
-
Animal Dosing and Tissue Collection: Treat tumor-bearing mice with this compound or vehicle control. At the desired time point, collect tumor tissues.
-
Cross-linking: Cross-link proteins to DNA by treating the tissues with formaldehyde.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for an acetylated histone mark (e.g., acetyl-Histone H3 or acetyl-Histone H4). Use magnetic beads or agarose beads to pull down the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of genes known to be regulated by histone acetylation.
-
Data Analysis: Quantify the amount of immunoprecipitated DNA in the this compound-treated and vehicle-treated samples. An increase in the amount of DNA associated with acetylated histones in the this compound-treated group indicates HDAC inhibition.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clear visual representation of the experimental processes and the underlying biological mechanism, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound action.
Caption: In Vivo CETSA workflow.
Caption: ChIP-qPCR workflow.
References
A Comparative Guide to the Preclinical Toxicity Profile of Histone Deacetylase Inhibitors: Evaluating ZYJ-34c in Context
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histone deacetylase (HDAC) inhibitors are a promising class of anti-cancer agents, with several drugs approved for the treatment of hematological malignancies. However, their clinical utility is often limited by dose-limiting toxicities. This guide provides a comparative overview of the preclinical toxicity profiles of the novel tetrahydroisoquinoline-based hydroxamic acid HDAC inhibitor, ZYJ-34c, against established HDAC inhibitors such as Vorinostat (SAHA), Romidepsin, Belinostat, and Panobinostat.
A critical gap in the publicly available literature is the absence of preclinical toxicology data for this compound. While studies have highlighted its potent in vitro and in vivo anti-tumor activities, a comprehensive safety profile necessary for a direct and quantitative comparison with other HDAC inhibitors is not available.[1] This guide, therefore, summarizes the known preclinical toxicity of key comparator HDAC inhibitors to provide a relevant context for the future evaluation of this compound. The information presented is collated from publicly accessible documents, including FDA-approved labels and preclinical study reports.
Comparative Preclinical Toxicity of Approved HDAC Inhibitors
The following tables summarize the key preclinical toxicity findings for Vorinostat, Romidepsin, Belinostat, and Panobinostat. This data is essential for understanding the class-related toxicities and the unique adverse effect profiles of individual HDAC inhibitors.
Table 1: General and Organ-Specific Toxicity in Animal Models
| HDAC Inhibitor | Animal Models | Key Organ and Systemic Toxicities |
| Vorinostat (SAHA) | Rats, Dogs | Hematological: Myelosuppression (thrombocytopenia, anemia). Gastrointestinal: Anorexia, weight loss, diarrhea. Renal: Increased serum creatinine. Reproductive: Testicular atrophy, effects on fertility.[2] |
| Romidepsin | Rats, Monkeys | Cardiovascular: ECG abnormalities (T-wave changes, QTc prolongation). Hematological: Myelosuppression (thrombocytopenia, neutropenia). Gastrointestinal: Nausea, vomiting. Infections: Increased susceptibility to infections. |
| Belinostat | Rats, Dogs | Hematological: Myelosuppression (anemia, neutropenia, thrombocytopenia). Gastrointestinal: Vomiting, diarrhea. Hepatic: Liver enzyme elevations. Cardiovascular: QTc prolongation.[3] |
| Panobinostat | Rats, Dogs | Hematological: Severe myelosuppression (thrombocytopenia, neutropenia). Gastrointestinal: Diarrhea, vomiting, anorexia. Cardiovascular: QTc prolongation, pericardial effusion. Ocular: Retinal atrophy (in dogs). |
Table 2: Genotoxicity and Reproductive Toxicity Findings
| HDAC Inhibitor | Genotoxicity | Reproductive and Developmental Toxicity |
| Vorinostat (SAHA) | Clastogenic in vitro (chromosomal aberrations). | Embryo-fetal toxicity and teratogenicity in rats and rabbits. Reduced fertility in male rats.[2] |
| Romidepsin | Aneugenic in vitro. | Embryo-fetal toxicity in rats. |
| Belinostat | Mutagenic and clastogenic in vitro and in vivo. | Not studied, but expected to be teratogenic and embryocidal based on its mechanism of action.[3] |
| Panobinostat | Mutagenic and clastogenic in vitro. Clastogenic in vivo. | Embryo-fetal toxicity and teratogenicity in rats and rabbits. Impaired fertility in female rats. |
Experimental Protocols for Preclinical Toxicity Assessment of HDAC Inhibitors
While specific protocols for this compound are unavailable, the following outlines a general workflow for the preclinical safety evaluation of a novel HDAC inhibitor, based on standard regulatory guidelines.
General Toxicology Studies
-
Acute Toxicity: Single-dose studies in two species (e.g., rodent and non-rodent) to determine the maximum tolerated dose (MTD) and identify acute toxic effects.
-
Repeat-Dose Toxicity: Studies of varying durations (e.g., 28-day, 90-day) in two species to characterize the toxicity profile with repeated administration. Endpoints include clinical observations, body and organ weight changes, clinical pathology (hematology and clinical chemistry), and histopathological examination of all major organs.
Safety Pharmacology
-
Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters, often using telemetry in a conscious, freely moving large animal model (e.g., dog or non-human primate). In vitro hERG channel assays are also conducted to assess the potential for QT prolongation.
-
Central Nervous System (CNS): Assessment of behavioral and neurological effects using a functional observational battery (FOB) or similar neurobehavioral testing in rodents.
-
Respiratory System: Evaluation of respiratory rate and function, often measured by whole-body plethysmography in rodents.
Genotoxicity Assays
-
In vitro: A battery of tests including the Ames test (bacterial reverse mutation assay) to detect point mutations and an in vitro chromosomal aberration assay or mouse lymphoma assay to detect clastogenic or aneugenic potential.
-
In vivo: An in vivo micronucleus test in rodents to assess chromosomal damage in a whole animal system.
Reproductive and Developmental Toxicology
-
Fertility and Early Embryonic Development: Evaluation of effects on male and female fertility and early embryonic development up to implantation.
-
Embryo-fetal Development: Assessment of teratogenic potential when the drug is administered during the period of organogenesis.
-
Pre- and Postnatal Development: Evaluation of effects on the developing offspring when the drug is administered from implantation through lactation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts relevant to the evaluation of HDAC inhibitors.
References
- 1. Discovery of a tetrahydroisoquinoline-based hydroxamic acid derivative (this compound) as histone deacetylase inhibitor with potent oral antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
ZYJ-34c: Evaluating Efficacy in Patient-Derived Xenograft Models - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pre-clinical efficacy of ZYJ-34c, a novel histone deacetylase (HDAC) inhibitor, in the context of patient-derived xenograft (PDX) models. As direct efficacy data for this compound in PDX models is not yet publicly available, this guide leverages existing data from cell line-derived xenograft studies of this compound and compares it with the performance of other established HDAC inhibitors, Vorinostat (SAHA) and Panobinostat, in PDX models of breast and colorectal cancer, respectively. This comparative approach aims to provide a valuable framework for assessing the potential of this compound in a more clinically relevant preclinical setting.
Comparative Efficacy of HDAC Inhibitors
The following table summarizes the in vivo efficacy of this compound in cell line-derived xenograft models and compares it with the efficacy of Vorinostat and Panobinostat in patient-derived xenograft models. It is crucial to note that a direct comparison is limited by the different tumor models used.
| Drug | Cancer Type | Model Type | Dosing Schedule | Key Efficacy Endpoint | Result |
| This compound | Breast Cancer (MDA-MB-231) | Cell Line-Derived Xenograft | 90 mg/kg/day, i.p. | Tumor Growth Inhibition (TGI) | 79% TGI |
| Vorinostat (SAHA) | Breast Cancer (MDA-MB-231) | Cell Line-Derived Xenograft | Not Specified | Tumor Growth Inhibition (TGI) | 45% TGI |
| This compound | Colorectal Cancer (HCT 116) | Cell Line-Derived Xenograft | 90 mg/kg/day, p.o. | Tumor Growth Inhibition (TGI) | 59% TGI |
| Panobinostat | Colorectal Cancer | Patient-Derived Xenograft | 15 mg/kg, i.v., 5x/week for 3 weeks | Tumor Growth Inhibition | Significant tumor growth inhibition |
Experimental Protocols
A detailed understanding of the experimental methodology is critical for interpreting efficacy data. Below is a representative protocol for evaluating the efficacy of an HDAC inhibitor, such as this compound, in a patient-derived xenograft model.
Establishment of Patient-Derived Xenografts (PDX)
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection.
-
Implantation: Tumor fragments (typically 2-3 mm³) are subcutaneously implanted into immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers. The formula (Length x Width²) / 2 is used to calculate tumor volume.
-
Passaging: Once tumors reach a volume of approximately 1000-1500 mm³, they are harvested, sectioned, and re-implanted into new cohorts of mice for expansion. Experiments are typically conducted on early passages (P3-P5) to maintain the fidelity of the original tumor.
In Vivo Efficacy Study
-
Animal Acclimatization: Mice are acclimatized for at least one week before the start of the experiment.
-
Tumor Implantation and Growth: PDX tumor fragments are implanted subcutaneously into the flank of the mice.
-
Randomization: When tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration:
-
This compound Formulation: this compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosing: The drug is administered via the appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
-
Endpoint Analysis:
-
Tumor Volume: Tumor growth is monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be harvested for analysis of target engagement, such as measuring the levels of acetylated histones by Western blot or immunohistochemistry.
-
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the HDAC inhibitor signaling pathway and the experimental workflow for a PDX study.
Safety Operating Guide
Navigating the Disposal of Novel Research Compound ZYJ-34c: A General Protocol
Absence of specific public data on the disposal of the novel histone deacetylase inhibitor ZYJ-34c necessitates a cautious and generalized approach based on established laboratory safety principles for unknown or novel chemical compounds. Researchers, scientists, and drug development professionals must prioritize safety and compliance by consulting with their institution's Environmental, Health, and Safety (EHS) department before proceeding with any disposal.
While detailed, compound-specific disposal procedures for this compound are not available in the public domain, a systematic workflow can be established to ensure the safe handling and disposal of this and other novel research chemicals. This process involves careful evaluation, documentation, and consultation with safety professionals.
General Chemical Waste Disposal Workflow
The following diagram outlines a standard procedure for the disposal of a novel research chemical for which a specific safety data sheet (SDS) is unavailable. This workflow is designed to minimize risk and ensure regulatory compliance.
Summary of Known Characteristics for this compound
While not sufficient for determining disposal methods, some chemical and physical properties of related structures have been identified in scientific literature. This information may be useful in the preliminary assessment phase when consulting with an EHS professional.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₄ | [1][2] |
| Molecular Weight | 231.29 g/mol | [1][2] |
| Boiling Point (Predicted) | 356.0 ± 25.0 °C | [1] |
| Density (Predicted) | 1.061 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.03 ± 0.22 | [1][2] |
| Storage Temperature | Room Temperature | [1][2] |
Note: The listed properties are for related BOC-amino acid structures and are provided for context only. They should not be used as the sole basis for hazard assessment or disposal decisions.
Experimental Protocols
A search of publicly available scientific literature did not yield any specific experimental protocols for the disposal of this compound. The primary focus of the existing research is on its synthesis and efficacy as an antitumor agent.[3][4][5]
Detailed Procedural Guidance
In the absence of a specific Safety Data Sheet for this compound, the following procedural steps, corresponding to the workflow diagram, are recommended:
-
Preliminary Assessment: Gather all available information on this compound. This includes any in-house data, synthesis route, and known chemical class (in this case, a tetrahydroisoquinoline-based hydroxamic acid derivative).[5][6] Identify potential hazards based on its structure and the properties of similar compounds. As a histone deacetylase inhibitor, it is a biologically active molecule and should be handled with appropriate personal protective equipment (PPE).[4]
-
Check for SDS: Conduct a thorough search for a Safety Data Sheet from the supplier or manufacturer. If an SDS is available, it will contain a dedicated section on disposal considerations.
-
Consult EHS Department: This is a critical and mandatory step. Provide your institution's Environmental, Health, and Safety department with all the information gathered. EHS professionals are trained to assess the risks of novel compounds and will provide specific instructions for its disposal in compliance with local and federal regulations.
-
EHS Creates Waste Profile: The EHS department will use the provided information to classify the chemical and create a hazardous waste profile. This profile dictates how the material must be handled, stored, and ultimately disposed of.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by the EHS department. Use a dedicated, properly labeled waste container. The label should clearly state "Hazardous Waste" and list the chemical name (this compound) and any other required information.
-
Store Safely: Store the segregated waste container in a designated satellite accumulation area. Ensure the storage location is secure, well-ventilated, and away from incompatible materials.
-
Arrange for Professional Disposal: Your EHS department will coordinate the pickup of the hazardous waste by a certified disposal company.
By adhering to this generalized protocol, researchers can ensure that novel compounds like this compound are managed and disposed of in a manner that prioritizes the safety of laboratory personnel and protects the environment.
References
- 1. Cas 116194-21-9,BOC-DL-ILE-OH | lookchem [lookchem.com]
- 2. Cas 35264-07-4,BOC-ALLO-ILE-OH | lookchem [lookchem.com]
- 3. A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dc.uthsc.edu [dc.uthsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
